molecular formula C8H9BrO2 B101061 4-Bromo-2-methoxybenzyl alcohol CAS No. 17102-63-5

4-Bromo-2-methoxybenzyl alcohol

Cat. No.: B101061
CAS No.: 17102-63-5
M. Wt: 217.06 g/mol
InChI Key: HBEIHPSICGGZIF-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEIHPSICGGZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568655
Record name (4-Bromo-2-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17102-63-5
Record name (4-Bromo-2-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxybenzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-methoxybenzyl alcohol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and pharmaceutical development. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety, and applications.

Core Compound Information

CAS Number: 17102-63-5

This compound is an aromatic alcohol that is particularly valuable as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring both a bromine atom and a methoxy group, allows for a variety of chemical transformations.[1]

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name (4-bromo-2-methoxyphenyl)methanol[2]
Molecular Formula C8H9BrO2[2][3][4]
Molecular Weight 217.06 g/mol [2][3][4]
SMILES COc1cc(Br)ccc1CO
InChI 1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3[2]
InChIKey HBEIHPSICGGZIF-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This compound exists as a solid at room temperature.

PropertyValue
Melting Point 66-70 °C[4]
Boiling Point 50 °C at 0.04 mmHg[4]
Density 1.513 g/cm³[5]
Flash Point 129.5°C[5]
Topological Polar Surface Area 29.5 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2[3]
Eye IrritationCategory 2[3]
Specific target organ toxicity — single exposure (Respiratory system)Category 3[3]
Hazard and Precautionary Statements
  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fumes.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

This compound is a versatile reagent primarily used in:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1]

  • Organic Synthesis: Its functional groups make it a valuable building block for the synthesis of more complex organic molecules.[1]

  • Biochemical Research: The compound is utilized in studies related to enzyme interactions and metabolic pathways.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are typically found within proprietary research documentation or specialized scientific literature. Publicly available sources provide general handling and safety information but lack specific step-by-step experimental procedures. Researchers should consult relevant chemical synthesis databases and peer-reviewed journals for detailed methodologies.

Logical Workflow: Role in Drug Development

The following diagram illustrates the typical role of this compound as a starting material in the broader context of drug discovery and development.

DrugDevelopmentWorkflow cluster_synthesis Chemical Synthesis & Optimization cluster_testing Preclinical & Clinical Development start 4-Bromo-2-methoxybenzyl alcohol (Starting Material) intermediate Key Intermediate Synthesis start->intermediate Functionalization api Active Pharmaceutical Ingredient (API) Synthesis intermediate->api Coupling/Cyclization preclinical In Vitro & In Vivo Screening api->preclinical Formulation & Testing clinical Clinical Trials preclinical->clinical Safety & Efficacy drug Potential Therapeutic Agent clinical->drug

Caption: Workflow of this compound in drug development.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzene ring, provides a versatile scaffold for the construction of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, enabling optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical Properties

A summary of the key physical properties of this compound is presented below. While some properties like molecular weight and melting point are well-documented, others such as density and a precise, experimentally determined pKa value are less readily available in the literature.

PropertyValueSource
Molecular Formula C₈H₉BrO₂[2]
Molecular Weight 217.06 g/mol [2][3]
Melting Point 66-70 °C[3]
Boiling Point 50 °C at 0.04 mmHg
Density Not available
pKa (Predicted) 14.04 ± 0.10
Appearance White to off-white solid[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for researchers who need to verify or expand upon the existing data. The following section outlines standard experimental protocols that can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde.

Procedure:

  • Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[4]

G cluster_synthesis Synthesis Workflow Start Start Dissolve Aldehyde Dissolve 4-bromo-2-methoxybenzaldehyde in anhydrous methanol Start->Dissolve Aldehyde Cool Cool to 0°C Dissolve Aldehyde->Cool Add NaBH4 Add NaBH₄ portion-wise Cool->Add NaBH4 Stir Stir at room temperature Add NaBH4->Stir Monitor Monitor with TLC Stir->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product This compound Purify->Product

A flowchart illustrating the synthesis of this compound.
Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of approximately 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point (around 60 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Density (for a solid)

Procedure:

  • Calibrate the gas pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

  • Weigh an appropriate amount of the powdered this compound sample and record the mass.

  • Place the sample in the pycnometer's sample chamber.

  • Seal the chamber and purge it with the analysis gas (typically helium) to remove any adsorbed gases from the sample surface.

  • Pressurize the reference chamber to a known pressure.

  • Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.

  • Measure the final equilibrium pressure.

  • The instrument's software will then calculate the volume of the solid based on the pressure change and the known volumes of the chambers.

  • The density is calculated by dividing the mass of the sample by its measured volume.

  • Repeat the measurement several times to ensure reproducibility and report the average value.

Determination of Solubility

A qualitative and quantitative understanding of solubility in various solvents is essential for synthetic and formulation purposes.

Qualitative Solubility Testing:

  • In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, and toluene).

  • Agitate the tubes vigorously for 1-2 minutes at room temperature.

  • Visually observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

Quantitative Solubility Determination (Shake-Flask Method):

  • Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent.

  • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Filter the supernatant to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Quantify the concentration of this compound in the diluted solution against a pre-prepared calibration curve.

  • Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_solubility Solubility Determination Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature Add_Excess->Equilibrate Settle Allow solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Analyze Analyze concentration (e.g., HPLC) Filter->Analyze Calculate Calculate solubility Analyze->Calculate End Solubility Value Calculate->End

A generalized workflow for quantitative solubility determination.

Applications in Research and Development

This compound is a key starting material in the synthesis of a variety of more complex molecules. Its utility is particularly noted in the preparation of intermediates for pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1] The presence of the bromo and methoxy groups allows for a range of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions, making it a versatile building block for medicinal chemists and drug development professionals.[5]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound for the scientific community. While key data such as molecular weight and melting point are well-established, this guide also highlights the need for further experimental determination of properties like density and pKa to build a more complete physicochemical profile. The detailed experimental protocols provided herein offer a framework for researchers to obtain this valuable data, thereby facilitating the continued use and exploration of this important synthetic intermediate in the advancement of organic chemistry and drug discovery.

References

4-Bromo-2-methoxybenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-methoxybenzyl alcohol

This technical guide provides a comprehensive overview of this compound, a versatile intermediate compound with significant applications in pharmaceutical development and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a bromine atom and a methoxy group on the benzyl framework. These substitutions are crucial for its reactivity and utility as a building block in synthesizing more complex molecules.

PropertyDataReference
Molecular Formula C₈H₉BrO₂[1][2]
Linear Formula BrC₆H₃(OCH₃)CH₂OH[3]
Molecular Weight 217.06 g/mol [2][3]
Appearance Solid[3]
Melting Point 66-70 °C[2][3]
CAS Number 17102-63-5[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the formylation of a substituted bromobenzene followed by the reduction of the resulting aldehyde. The following workflow illustrates a plausible synthetic pathway.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction 1,4-Dibromo-2-fluorobenzene 1,4-Dibromo-2-fluorobenzene Grignard Formation i-PrMgCl Toluene, 0-5 °C 1,4-Dibromo-2-fluorobenzene->Grignard Formation Intermediate_1 Grignard Reagent Grignard Formation->Intermediate_1 Formylation DMF 0 °C Intermediate_1->Formylation 4-Bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde Formylation->4-Bromo-2-fluorobenzaldehyde Substitution Methanol K₂CO₃, 50 °C 4-Bromo-2-fluorobenzaldehyde->Substitution 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde Substitution->4-Bromo-2-methoxybenzaldehyde Reduction NaBH₄ Methanol 4-Bromo-2-methoxybenzaldehyde->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from processes described for the synthesis of 4-bromo-2-methoxybenzaldehyde.[4][5]

  • Metal-Halogen Exchange and Formylation:

    • Dissolve 1,4-dibromo-2-fluorobenzene in an appropriate solvent such as toluene.

    • Cool the solution to 0-5 °C.

    • Slowly add isopropyl magnesium chloride (i-PrMgCl) to initiate the Grignard formation.

    • After the formation of the Grignard reagent, add dimethylformamide (DMF) as the formyl source while maintaining the temperature at 0 °C.

    • After the reaction is complete, perform an aqueous work-up.

    • Crystallize the resulting 4-bromo-2-fluorobenzaldehyde from heptane.

  • Nucleophilic Aromatic Substitution:

    • React the intermediate 4-bromo-2-fluorobenzaldehyde with methanol in the presence of potassium carbonate.

    • Heat the reaction mixture to 50 °C.

    • Upon completion, perform a work-up and purify the product, 4-bromo-2-methoxybenzaldehyde, by crystallization from heptane.

Reduction to this compound
  • Reduction of the Aldehyde:

    • Dissolve 4-bromo-2-methoxybenzaldehyde in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[6] Its unique structure allows for diverse chemical modifications, making it a valuable component in organic synthesis for creating complex molecules.[6] It is also utilized in biochemical research to investigate enzyme interactions and metabolic pathways.[6]

While direct studies on the biological activity of this compound are limited, the activities of structurally related compounds, such as 4-hydroxybenzyl alcohol, suggest potential pharmacological effects. 4-hydroxybenzyl alcohol has demonstrated anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages activated by lipopolysaccharide (LPS).

Potential Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential signaling pathway that this compound or its derivatives might modulate, based on the known activity of related phenolic compounds.

cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene (in nucleus) NFkB->iNOS_gene Activation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Expression NO Nitric Oxide (NO) iNOS_protein->NO Production Inflammation Inflammation NO->Inflammation Target_Compound 4-Bromo-2-methoxybenzyl alcohol derivative Target_Compound->NFkB Inhibition Target_Compound->iNOS_protein Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is based on methods used to assess the anti-inflammatory activity of related phenolic compounds.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the amount of nitrite, a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-methoxybenzyl alcohol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and related compounds. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding atom assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ was generated using advanced computational algorithms. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integral values for each proton.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.25d8.31H
H-37.11d1.81H
H-57.05dd8.3, 1.81H
-CH₂-4.65s-2H
-OCH₃3.85s-3H
-OH(variable)br s-1H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ provides insights into the carbon framework of the molecule. The table below details the predicted chemical shift for each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (C-OCH₃)156.9
C-1 (C-CH₂OH)134.1
C-6 (CH)129.2
C-5 (CH)122.5
C-3 (CH)113.8
C-4 (C-Br)112.1
-CH₂-61.9
-OCH₃56.1

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for proton and carbon assignments used in the data tables.

G cluster_workflow Workflow for NMR Spectral Analysis A Sample Preparation (this compound in CDCl3) B 1H and 13C NMR Data Acquisition A->B C Data Processing (FT, Phasing, Calibration) B->C D 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) C->D E 13C Spectrum Analysis (Chemical Shift) C->E F Structure Elucidation and Verification D->F E->F

An In-depth Technical Guide to (4-Bromo-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (4-Bromo-2-methoxyphenyl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (4-bromo-2-methoxyphenyl)methanol, a significant intermediate in the fields of pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(4-Bromo-2-methoxyphenyl)methanol is a solid organic compound with the molecular formula C₈H₉BrO₂.[1] It possesses a molecular weight of 217.06 g/mol .[1] The compound's structure features a benzyl alcohol core substituted with a bromine atom at the 4-position and a methoxy group at the 2-position of the benzene ring.

PropertyValueReference
IUPAC Name (4-bromo-2-methoxyphenyl)methanol[2]
CAS Number 17102-63-5[1]
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Physical Form Solid[1]
Melting Point 66-70 °C
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water (inferred from a similar compound).[3]

Synthesis

The primary route for the synthesis of (4-bromo-2-methoxyphenyl)methanol is the reduction of its corresponding aldehyde, 4-bromo-2-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[4][5]

Experimental Protocol: Reduction of 4-Bromo-2-methoxybenzaldehyde

This protocol details a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.[4]

Materials:

  • 4-Bromo-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol/THF)

  • Deionized water

  • Ammonium chloride (NH₄Cl), aqueous solution

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-bromo-2-methoxybenzaldehyde (1 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Reduction: While stirring, slowly and portion-wise add sodium borohydride (1.1-1.5 equivalents) to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the reaction mixture to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude (4-bromo-2-methoxyphenyl)methanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

G 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde Dissolution_in_Methanol Dissolution_in_Methanol 4-Bromo-2-methoxybenzaldehyde->Dissolution_in_Methanol Methanol Cooling_to_0C Cooling_to_0C Dissolution_in_Methanol->Cooling_to_0C Addition_of_NaBH4 Addition_of_NaBH4 Cooling_to_0C->Addition_of_NaBH4 NaBH4 Reaction_Monitoring Reaction_Monitoring Addition_of_NaBH4->Reaction_Monitoring Stirring (1-2h) Quenching Quenching Reaction_Monitoring->Quenching aq. NH4Cl Solvent_Removal Solvent_Removal Quenching->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Ethyl Acetate Washing Washing Extraction->Washing Water, Brine Drying Drying Washing->Drying Na2SO4 Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Recrystallization/Chromatography (4-Bromo-2-methoxyphenyl)methanol (4-Bromo-2-methoxyphenyl)methanol Purification->(4-Bromo-2-methoxyphenyl)methanol G cluster_0 Hypothesized Anti-Inflammatory Action Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα_Phosphorylation IκBα_Phosphorylation IKK->IκBα_Phosphorylation IκBα_Degradation IκBα_Degradation IκBα_Phosphorylation->IκBα_Degradation NF-κB_Translocation NF-κB_Translocation IκBα_Degradation->NF-κB_Translocation Pro-inflammatory_Gene_Expression Pro-inflammatory_Gene_Expression NF-κB_Translocation->Pro-inflammatory_Gene_Expression Target_Compound (4-Bromo-2-methoxyphenyl)methanol Target_Compound->IKK Inhibition

References

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 4-Bromo-2-methoxybenzyl alcohol, a key intermediate in organic synthesis. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document provides a comprehensive overview of its known physicochemical properties and presents detailed experimental protocols for determining its solubility. A qualitative assessment of its expected solubility in various solvent classes is included, based on its chemical structure. Furthermore, a standardized workflow for solubility determination is provided to guide researchers in generating reliable and reproducible data.

Introduction

This compound is an aromatic alcohol utilized as a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. An understanding of its solubility in various solvents is critical for its effective use in reaction chemistry, purification processes such as crystallization, and formulation studies. This guide aims to provide a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉BrO₂[1][2]
Molecular Weight 217.06 g/mol [1][3]
Appearance Solid[3]
Melting Point 66-70 °C[2][3]
Boiling Point 50 °C at 0.04 mmHg[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 29.5 Ų[1]
CAS Number 17102-63-5[3]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar and non-polar characteristics: the hydroxyl (-OH) and methoxy (-OCH₃) groups are polar and capable of hydrogen bonding, while the brominated benzene ring is non-polar and lipophilic.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and methoxy oxygens) suggests that this compound will exhibit some solubility in polar protic solvents. However, the non-polar brominated aromatic ring will limit its aqueous solubility. Its solubility is expected to be higher in alcohols like ethanol and methanol compared to water.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate): The compound is expected to be soluble in polar aprotic solvents which can interact with its polar functional groups.

  • Non-Polar Solvents (e.g., hexane, toluene): Due to the non-polar character of the brominated benzene ring, some solubility in non-polar solvents is anticipated, though it may be limited by the presence of the polar hydroxyl and methoxy groups.

  • Aqueous Acidic and Basic Solutions: As a neutral molecule, significant changes in solubility in dilute aqueous acids or bases are not expected, as it is unlikely to be protonated or deprotonated under these conditions.

Experimental Protocols for Solubility Determination

To address the current data gap, the following detailed experimental protocols are provided for the quantitative determination of the solubility of this compound.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the same temperature to allow the undissolved solid to sediment.

    • Carefully separate the supernatant (saturated solution) from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE) to remove any solid particles. It is important to ensure the filter does not adsorb the solute.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

This method provides a rapid assessment of solubility in different aqueous solutions to classify the compound based on its acidic or basic properties.[6][7]

Objective: To classify this compound based on its solubility in water, acidic, and basic solutions.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes

Methodology:

  • Water Solubility: Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves.

  • 5% NaOH Solubility: If insoluble in water, add approximately 25 mg of the compound to 0.75 mL of 5% NaOH solution. Shake and observe for dissolution.

  • 5% NaHCO₃ Solubility: If soluble in 5% NaOH, test its solubility in 0.75 mL of 5% NaHCO₃ solution to differentiate between strong and weak acids.

  • 5% HCl Solubility: If insoluble in water, add approximately 25 mg of the compound to 0.75 mL of 5% HCl solution. Shake and observe for dissolution.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Thermodynamic Solubility Determination start Start: Excess solid compound and known volume of solvent equilibration Equilibration (e.g., 24-48h at constant temperature with agitation) start->equilibration phase_separation Phase Separation equilibration->phase_separation centrifugation Centrifugation phase_separation->centrifugation Method 1 filtration Filtration phase_separation->filtration Method 2 quantification Quantification of Supernatant centrifugation->quantification filtration->quantification hplc HPLC Analysis quantification->hplc Method A uv_vis UV-Vis Spectroscopy quantification->uv_vis Method B calculation Calculate Solubility (mg/mL or mol/L) hplc->calculation uv_vis->calculation end End: Solubility Value calculation->end

Caption: Workflow for Thermodynamic Solubility Determination.

G Logical Flow for Qualitative Solubility Classification start Start: Test compound water Test with Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No naoh Test with 5% NaOH water_insol->naoh naoh_sol Soluble (Weak Acid) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No hcl Test with 5% HCl naoh_insol->hcl hcl_sol Soluble (Base) hcl->hcl_sol Yes neutral Insoluble (Neutral Compound) hcl->neutral No

Caption: Logical Flow for Qualitative Solubility Classification.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its physicochemical properties suggest it is a compound with moderate polarity, likely soluble in a range of common organic solvents. This technical guide provides a framework for researchers to systematically determine the solubility of this compound using reliable and standardized methods. The provided protocols and workflows are intended to facilitate the generation of high-quality solubility data, which is essential for the advancement of research and development activities involving this compound.

References

Substance Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-methoxybenzyl alcohol

This document provides a comprehensive safety and handling guide for this compound, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from Safety Data Sheets (SDS) to ensure adherence to established safety protocols.

This compound is a substituted aromatic alcohol. Accurate identification and understanding its physical properties are crucial for safe handling and experimental design.

Table 1: Chemical Identifiers

Identifier Value
Chemical Name This compound
IUPAC Name (4-bromo-2-methoxyphenyl)methanol[1]
CAS Number 17102-63-5[2][3][4]
Molecular Formula C₈H₉BrO₂[1][2]
Molecular Weight 217.06 g/mol [1][2][3]

| InChI Key | HBEIHPSICGGZIF-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties

Property Value
Physical Form Solid[3]
Melting Point 66-70 °C[3][4]
Boiling Point 50 °C @ 0.04 mmHg[4]

| Evaporation Rate | Not applicable (Solid)[2] |

Hazard Identification and Toxicology

This compound is classified as hazardous. The following tables summarize its GHS classification and toxicological profile.

Table 3: GHS Hazard Classification

Category Information
Signal Word Warning[2][3]
Pictogram GHS07 (Exclamation Mark)[3]
Hazard Statements H315: Causes skin irritation[2].H319: Causes serious eye irritation[2].H335: May cause respiratory irritation[2].

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection[2].P302 + P352: IF ON SKIN: Wash with plenty of soap and water[2].P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[2][5]. |

Table 4: Toxicological Data Summary

Toxicological Endpoint Finding
Acute Oral Toxicity Acute Tox. 4 (H302) may apply depending on purity and supplier[3].
Skin Corrosion/Irritation Category 2: Causes skin irritation[2].
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation[2].
Respiratory/Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available; not identified as a carcinogen by IARC or NTP[2].
Reproductive Toxicity No data available[2].
STOT-Single Exposure Category 3: May cause respiratory irritation. Target organ is the respiratory system[2].
STOT-Repeated Exposure No data available[2].
Aspiration Hazard Not applicable[2].

| Endocrine Disrupting Properties | This product does not contain any known or suspected endocrine disruptors[2]. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Protocol 3.1: Standard Laboratory Handling
  • Engineering Controls : All manipulations of this compound powder must be conducted in a properly functioning chemical fume hood or other ventilated enclosure to control airborne dust and vapors[5][6]. Ensure eyewash stations and safety showers are readily accessible[5].

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles conforming to European Standard EN 166[2][5].

    • Hand Protection : Wear protective gloves (e.g., nitrile rubber) inspected for integrity before use[2][5][7].

    • Skin and Body Protection : Wear a lab coat and long-sleeved clothing to prevent skin contact[2][5].

  • Hygiene Measures : Avoid contact with skin, eyes, and clothing[7]. Do not eat, drink, or smoke in the laboratory area[8]. Wash hands thoroughly with soap and water after handling[8].

  • Handling Procedure : Avoid generating dust during weighing and transfer[8]. Use non-sparking tools where applicable[7].

Protocol 3.2: Storage
  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area[5].

  • Incompatibilities : Keep away from incompatible materials such as strong oxidizing agents and avoid excess heat[2].

Risk_Assessment_Workflow Risk Assessment and Control Workflow for Handling this compound start Start: Planning Experiment identify Step 1: Identify Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->identify assess Step 2: Assess Risks (e.g., quantity, duration, dust generation potential) identify->assess controls Step 3: Implement Control Measures assess->controls eng Engineering Controls (Chemical Fume Hood) controls->eng Highest Priority admin Administrative Controls (SOPs, User Training) eng->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe Mandatory work Step 4: Proceed with Experiment ppe->work Emergency_Response_Flowchart Emergency Response Flowchart cluster_exposure Personnel Exposure cluster_spill Material Spill (Solid) start Emergency Occurs exposure_type Identify Exposure Route start->exposure_type Exposure spill_steps 1. Wear full PPE (incl. respirator) 2. Avoid generating dust 3. Collect with spark-proof tools 4. Place in sealed container for disposal start->spill_steps Spill skin Skin Contact: - Wash with soap & water (15 min) - Seek medical advice if irritation persists exposure_type->skin Skin eye Eye Contact: - Rinse with water (15 min) - Remove contact lenses - Get immediate medical attention exposure_type->eye Eye inhalation Inhalation: - Move to fresh air - Provide artificial respiration if needed - Get medical attention exposure_type->inhalation Inhaled

References

A Technical Guide to Key Intermediates in the Synthesis of Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of key intermediates for three blockbuster pharmaceuticals: Atorvastatin, Sildenafil, and Oseltamivir. The document details the synthetic pathways, presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and visualizes the relevant biological signaling pathways and synthetic workflows using the DOT language for Graphviz.

Atorvastatin: The Paal-Knorr Synthesis of a Cholesterol-Lowering Agent

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The most industrially viable method for its synthesis is the convergent Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with a chiral amino-ester side chain.[1][2]

A critical intermediate in this synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[3] The precise stereochemistry of this intermediate is essential for the final drug's efficacy in inhibiting HMG-CoA reductase.[3]

Quantitative Data for Atorvastatin Synthesis

The following table summarizes quantitative data for key steps in a representative Paal-Knorr synthesis of Atorvastatin.

StepKey IntermediateReagents and ConditionsYield (%)Purity (%)Reaction Time (h)Reference(s)
Paal-Knorr Condensation tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, pivalic acid, toluene, n-heptane, reflux~63-42.5[4]
Ketal Deprotection tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoateIsopropyl alcohol, water, hydrochloric acid, 60°C96-1[5]
Saponification and Salt Formation Atorvastatin Calcium1. NaOH, methanol, water; 2. Calcium acetate monohydrate78.799.9-[5]
Experimental Protocols for Atorvastatin Intermediate Synthesis

Paal-Knorr Condensation to form Protected Atorvastatin

  • Materials:

    • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (10.8 g)

    • tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (17.6 g)

    • Pivalic acid (1.8 g, as catalyst)

    • Toluene (41.4 ml)

    • n-Heptane (166.5 ml)

    • Tetrahydrofuran (THF) (41.4 ml)

  • Procedure:

    • To a 500 ml three-necked flask equipped with a mechanical stirrer, condenser, Dean-Stark trap, and thermometer, add the diketone, amino-ester, toluene, n-heptane, and THF.

    • Add the pivalic acid catalyst to the mixture.

    • Heat the mixture to reflux and maintain for approximately 42.5 hours, with azeotropic removal of water.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (3:1).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting solution contains the protected Atorvastatin intermediate, which can be further purified by crystallization.[4]

Visualization of Atorvastatin Synthesis and Mechanism of Action

The following diagrams illustrate the synthetic workflow for Atorvastatin via the Paal-Knorr reaction and its mechanism of action on the HMG-CoA reductase pathway.

G cluster_synthesis Atorvastatin Synthesis Workflow Diketone 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide Paal_Knorr Paal-Knorr Condensation Diketone->Paal_Knorr Amine tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate Amine->Paal_Knorr Protected_Atorvastatin Protected Atorvastatin Intermediate Paal_Knorr->Protected_Atorvastatin Deprotection Ketal Deprotection Protected_Atorvastatin->Deprotection Atorvastatin_ester Atorvastatin tert-Butyl Ester Deprotection->Atorvastatin_ester Hydrolysis Saponification & Salt Formation Atorvastatin_ester->Hydrolysis Atorvastatin_Calcium Atorvastatin Calcium Hydrolysis->Atorvastatin_Calcium

Atorvastatin Synthesis Workflow

G cluster_pathway HMG-CoA Reductase Pathway Inhibition by Atorvastatin Acetyl_CoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase Acetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits

HMG-CoA Reductase Pathway Inhibition

Sildenafil: A Convergent Synthesis for Erectile Dysfunction Treatment

Sildenafil, marketed as Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3][6] Its synthesis has evolved from a linear medicinal chemistry route to a more efficient convergent process, which is the basis for commercial production.[3][7] This convergent approach involves the separate synthesis of a substituted pyrazole and a substituted benzene moiety, which are then coupled.

A key intermediate in the improved synthesis is 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

Quantitative Data for Sildenafil Synthesis

The following table presents quantitative data for various synthetic routes to Sildenafil.

Synthesis RouteKey IntermediateOverall Yield (%)Purity (HPLC, %)Reference(s)
Initial Medicinal Chemistry-27.6-[3][6]
Improved Process Chemistry5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneup to 51.7-[3][6]
Commercial Synthesis-75.8 (from pyrazole)-[3]
Selected Stepwise Data Yield (%) Purity (%)
Cyclization to Sildenafil-95-[3]
Sildenafil Base Recrystallization--99.77[3][8]
Sildenafil Citrate Formation-95.599.85[3][8]
Experimental Protocols for Sildenafil Synthesis

Synthesis of Sildenafil from 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Materials:

    • 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (5 g)

    • N-methylpiperazine (1.34 g)

    • Acetone (50 ml)

    • 47% Sodium Hydroxide (NaOH) solution (0.49 g)

  • Procedure:

    • Suspend the sulfonyl chloride intermediate in acetone (50 ml) in a three-necked flask at room temperature.

    • Add N-methylpiperazine to the suspension.

    • Add the NaOH solution dropwise to the reaction mixture.

    • Stir the mixture for 45 minutes.

    • Cool the reaction mixture to 0°C and filter the precipitate.

    • Wash the collected precipitate with water twice.

    • Dry the solid at 50°C under 10 mm Hg vacuum to obtain pure Sildenafil base.[9]

Formation of Sildenafil Citrate

  • Materials:

    • Sildenafil base (50 g)

    • Acetone (850 ml + 100 ml)

    • Citric acid (20 g)

  • Procedure:

    • Dissolve Sildenafil base in 850 ml of acetone at 55°C.

    • Slowly add a solution of citric acid in 100 ml of acetone over 45 minutes.

    • Maintain the reaction mixture for about 30 minutes.

    • Cool the mixture, filter the precipitate, and dry to obtain Sildenafil citrate.[3][8]

Visualization of Sildenafil Synthesis and Mechanism of Action

The following diagrams illustrate the convergent synthesis of Sildenafil and its inhibitory action on the PDE5 signaling pathway.

G cluster_synthesis Sildenafil Convergent Synthesis Workflow Pyrazole_Intermediate Substituted Pyrazole Synthesis Coupling Coupling Reaction Pyrazole_Intermediate->Coupling Benzene_Intermediate Substituted Benzene Synthesis Benzene_Intermediate->Coupling Amide_Intermediate Amide Intermediate Coupling->Amide_Intermediate Cyclization Cyclization Amide_Intermediate->Cyclization Sildenafil_Base Sildenafil Base Cyclization->Sildenafil_Base Salt_Formation Salt Formation Sildenafil_Base->Salt_Formation Sildenafil_Citrate Sildenafil Citrate Salt_Formation->Sildenafil_Citrate

Sildenafil Convergent Synthesis

G cluster_pathway PDE5 Signaling Pathway Inhibition by Sildenafil NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Causes GMP 5'-GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

PDE5 Signaling Pathway Inhibition

Oseltamivir: Synthesis of an Antiviral Neuraminidase Inhibitor

Oseltamivir, marketed as Tamiflu, is an antiviral drug used to treat and prevent influenza A and B. It is a neuraminidase inhibitor, preventing the virus from budding from host cells. The commercial synthesis of Oseltamivir has historically started from (-)-shikimic acid, a natural product. However, alternative, azide-free synthetic routes have been developed to address the limited availability of the starting material.

A key intermediate in many synthetic routes is a suitably protected cyclohexene derivative that allows for the stereoselective introduction of the amino and acetamido groups.

Quantitative Data for Oseltamivir Synthesis

The following table summarizes the overall yield of different synthetic approaches to Oseltamivir.

Synthesis RouteStarting MaterialOverall Yield (%)Reference(s)
Roche Industrial Synthesis(-)-Shikimic Acid17-22[10]
Trost Synthesis (Azide-free)Commercially available lactone30
Fukuyama SynthesisPyridine22
Experimental Protocols for Oseltamivir Intermediate Synthesis

Azide-Free Synthesis: Epoxide Opening with Allylamine

  • Materials:

    • Key epoxide precursor derived from shikimic acid

    • Allylamine

    • Magnesium bromide etherate (MgBr₂·OEt₂) (catalytic amount)

  • Procedure:

    • Treat the key epoxide precursor with allylamine in the presence of a catalytic amount of magnesium bromide etherate.

    • This reaction facilitates the regioselective opening of the epoxide to yield a crucial amino alcohol intermediate.

Selective N-Acetylation

  • Materials:

    • Diamine intermediate from the aziridine ring-opening step

    • Acetic anhydride

  • Procedure:

    • Selectively acetylate the 4-position of the diamine intermediate using acetic anhydride under acidic conditions.

    • The 5-amino group is protonated under these conditions and is therefore less reactive, allowing for selective acetylation.

Visualization of Oseltamivir Synthesis and Mechanism of Action

The following diagrams illustrate a generalized azide-free synthetic workflow for Oseltamivir and its mechanism of action on the influenza virus neuraminidase.

G cluster_synthesis Oseltamivir Azide-Free Synthesis Workflow Starting_Material Cyclic Precursor (e.g., from Shikimic Acid) Epoxidation Epoxidation Starting_Material->Epoxidation Epoxide Key Epoxide Intermediate Epoxidation->Epoxide Ring_Opening Epoxide Ring Opening (with Amine) Epoxide->Ring_Opening Amino_Alcohol Amino Alcohol Intermediate Ring_Opening->Amino_Alcohol Functional_Group_Manipulation Further Functional Group Manipulations Amino_Alcohol->Functional_Group_Manipulation Protected_Oseltamivir Protected Oseltamivir Functional_Group_Manipulation->Protected_Oseltamivir Deprotection Deprotection Protected_Oseltamivir->Deprotection Oseltamivir Oseltamivir Deprotection->Oseltamivir

Oseltamivir Azide-Free Synthesis

G cluster_pathway Influenza Neuraminidase Inhibition by Oseltamivir Virus_Release Influenza Virus Release Neuraminidase Neuraminidase Enzyme Virus_Release->Neuraminidase Cleavage Cleavage Neuraminidase->Cleavage Sialic_Acid Sialic Acid Residues on Host Cell Sialic_Acid->Cleavage Progeny_Virions Release of Progeny Virions Cleavage->Progeny_Virions Oseltamivir Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Neuraminidase Inhibits

Influenza Neuraminidase Inhibition

References

Initial Synthesis Routes for 4-Bromo-2-methoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthesis routes for 4-Bromo-2-methoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the most common and effective methods for its preparation, including comprehensive experimental protocols and a comparative summary of quantitative data.

Introduction

This compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile precursor for novel drug candidates. The initial synthesis of this alcohol is a critical first step, and the choice of route can significantly impact overall yield, purity, and scalability. This guide focuses on two principal pathways: the reduction of 4-Bromo-2-methoxybenzaldehyde and the reduction of 4-Bromo-2-methoxybenzoic acid.

Synthesis Pathways

The two primary retrosynthetic approaches for this compound are illustrated below. These routes leverage commercially available or readily synthesizable starting materials.

Synthesis_Pathways cluster_0 Route 1: Reduction of Aldehyde cluster_1 Route 2: Reduction of Carboxylic Acid 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde This compound This compound 4-Bromo-2-methoxybenzaldehyde->this compound NaBH4, MeOH 4-Bromo-2-methoxybenzoic acid 4-Bromo-2-methoxybenzoic acid 4-Bromo-2-methoxybenzoic acid->this compound LiAlH4, THF

Caption: Primary synthesis routes to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthesis routes, providing a basis for comparison.

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid Reduction
Starting Material 4-Bromo-2-methoxybenzaldehyde4-Bromo-2-methoxybenzoic acid
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
Solvent Methanol (MeOH) or Ethanol (EtOH)Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Typical Yield >95% (Estimated based on similar reductions)~90% (Estimated based on similar reductions)
Product Melting Point 66-70 °C66-70 °C

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established chemical literature and can be adapted for various scales.

Route 1: Reduction of 4-Bromo-2-methoxybenzaldehyde with Sodium Borohydride

This method is often preferred due to its mild reaction conditions and the high selectivity of sodium borohydride for aldehydes and ketones.

Experimental Workflow:

Aldehyde_Reduction_Workflow Start Start Dissolve Aldehyde Dissolve 4-Bromo-2-methoxy- benzaldehyde in Methanol Start->Dissolve Aldehyde Cool Solution Cool to 0 °C Dissolve Aldehyde->Cool Solution Add NaBH4 Add NaBH4 portion-wise Cool Solution->Add NaBH4 Stir Stir at Room Temperature Add NaBH4->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry & Concentrate Dry organic layer and concentrate under vacuum Extract->Dry & Concentrate Purify Recrystallize from Ethanol/Water Dry & Concentrate->Purify End End Purify->End Carboxylic_Acid_Reduction_Workflow Start Start Suspend LiAlH4 Suspend LiAlH4 in anhydrous THF Start->Suspend LiAlH4 Cool Suspension Cool to 0 °C Suspend LiAlH4->Cool Suspension Add Acid Add a solution of 4-Bromo-2- methoxybenzoic acid in THF dropwise Cool Suspension->Add Acid Reflux Warm to room temperature and then reflux Add Acid->Reflux Quench Cool to 0 °C and quench sequentially with H2O, NaOH(aq), H2O Reflux->Quench Filter & Wash Filter the resulting salts and wash with THF Quench->Filter & Wash Concentrate Concentrate the filtrate under vacuum Filter & Wash->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End End Purify->End

The Indole Nucleus: A Cornerstone in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structural motif in the realm of organic chemistry and medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a fundamental building block. This technical guide provides a comprehensive overview of the synthesis, functionalization, and therapeutic applications of the indole core, intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Synthesis of the Indole Core: Classical and Modern Methodologies

The construction of the indole nucleus has been a subject of intense research for over a century, leading to the development of a rich portfolio of synthetic strategies. These methods can be broadly categorized into classical name reactions and modern transition-metal-catalyzed approaches.

Classical Indole Syntheses

Several classical methods have remained the bedrock of indole synthesis, offering reliable routes to a variety of substituted indoles.

Table 1: Comparison of Classical Indole Synthesis Methods

Synthesis MethodPrecursorsReagents/CatalystsConditionsYieldsKey Features
Fischer Indole Synthesis Arylhydrazines, Aldehydes/KetonesProtic or Lewis acids (e.g., ZnCl₂, PPA)High temperatures (100-180 °C)Generally good (70-90%)Highly versatile, widely used for 2,3-disubstituted indoles.[1][2]
Bischler-Möhlau Indole Synthesis α-Halo- or α-hydroxyketones, ArylaminesAcid catalystsHigh temperaturesOften low to moderateSynthesis of 2-arylindoles.[3][4][5][6][7]
Leimgruber-Batcho Indole Synthesis o-Nitrotoluenes, Dimethylformamide dimethyl acetal (DMFDMA)Reductive cyclization (e.g., Raney Ni, H₂)Mild conditionsHigh yieldsExcellent for 2,3-unsubstituted indoles.[8]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateBase (e.g., NaOEt), then reduction (e.g., Zn/AcOH)Multi-stepModerateSynthesis of indole-2-carboxylic acids.[9]
Modern Transition-Metal-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling milder reaction conditions, broader substrate scope, and novel bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for constructing the indole framework.

Table 2: Overview of Palladium-Catalyzed Indole Synthesis

Reaction TypePrecursorsCatalyst SystemKey Advantages
Heck Reaction (Intramolecular) 2-Halo-N-allylanilinesPd(OAc)₂ with phosphine ligandsGood yields for 3-substituted indoles.[10]
Buchwald-Hartwig Amination 2-Haloanilines, AlkynesPd catalyst with specialized ligands (e.g., BINAP)Access to a wide range of substituted indoles.[11]
C-H Activation/Annulation Anilines, AlkynesPd(OAc)₂Atom-economical, avoids pre-functionalization.

Functionalization of the Indole Scaffold

The strategic modification of the indole ring is crucial for tuning its biological activity and physicochemical properties. A variety of methods have been developed for the selective functionalization of different positions on the indole nucleus.

Electrophilic Substitution

The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, primarily at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core, avoiding the need for pre-installed functional groups.[12] Transition-metal catalysis, particularly with palladium, rhodium, and copper, has enabled the selective functionalization of C2, C3, and even the less reactive C4-C7 positions of the benzene ring.[13]

Table 3: Regioselective C-H Functionalization of Indoles

PositionReaction TypeCatalyst System
C2 ArylationPd(OAc)₂ with directing groups
C3 Alkenylation, AlkylationRh(III) or Cu(I) catalysts
C7 ArylationPd(OAc)₂ with N-directing groups

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole.[1]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Induce crystallization by agitation.

  • Cool the mixture, collect the crystals by filtration, and wash with cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a 1-L beaker.

  • Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will become liquid within 3-4 minutes.

  • Remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification, stir in 200 g of clean sand.

  • Break up the cooled solid mass and add 500 mL of water and 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to boiling, and then allow it to cool.

  • Collect the solid by filtration, wash with water, and then boil with 300 mL of 95% ethanol.

  • Decolorize the hot mixture with activated carbon (Norit) and filter.

  • Upon cooling, 2-phenylindole crystallizes. Collect the product and wash with cold ethanol. The total yield is typically 72-80%.

Leimgruber-Batcho Indole Synthesis.[8]

Step 1: Enamine Formation

  • A mixture of an o-nitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated.

  • The reaction involves the displacement of dimethylamine from DMFDMA by pyrrolidine, followed by condensation with the o-nitrotoluene to form a red-colored enamine.

Step 2: Reductive Cyclization

  • The intermediate enamine is subjected to reductive cyclization without isolation.

  • Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.

  • The nitro group is reduced to an amine, which then undergoes spontaneous cyclization and elimination of pyrrolidine to afford the indole product.

Palladium-Catalyzed C-H Arylation at the C2-Position

General Procedure:

  • To an oven-dried Schlenk tube, add the indole substrate (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) and an appropriate anhydrous solvent (e.g., toluene, dioxane).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Rearrangement & Cyclization cluster_product Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone + Ketone Aldehyde/Ketone Ketone->Phenylhydrazone + Tautomerization Enehydrazine (Tautomerization) Phenylhydrazone->Tautomerization Acid catalyst (H+) Sigmatropic Dienone-imine Intermediate Tautomerization->Sigmatropic [3,3]-Sigmatropic Rearrangement Aromatization Amino-diene Sigmatropic->Aromatization Aromatization Cyclization Dihydroindole Intermediate Aromatization->Cyclization Cyclization Elimination Elimination Cyclization->Elimination Elimination of NH₃ Indole Indole Elimination->Indole

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow Reactants Reactants & Reagents ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup Solvent Anhydrous Solvent Solvent->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Heating->Workup Reaction Completion Monitoring->Heating Purification Purification (Column Chromatography) Workup->Purification Product Pure Indole Derivative Purification->Product

Caption: General Experimental Workflow for Indole Synthesis.

The Indole Moiety in Medicinal Chemistry

The indole nucleus is a prominent feature in a multitude of clinically approved drugs, demonstrating its versatility in interacting with a wide range of biological targets.[13][14][15]

Table 4: Selected Indole-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassMechanism of Action (Primary Target)
Sumatriptan AntimigraineSerotonin (5-HT₁B/₁D) receptor agonist.[16]
Indomethacin Anti-inflammatory (NSAID)Non-selective COX-1 and COX-2 inhibitor.[14]
Ondansetron AntiemeticSelective serotonin (5-HT₃) receptor antagonist.[17]
Melatonin Hormone/Sleep aidAgonist at melatonin receptors (MT1 and MT2).
Vincristine AnticancerInhibits microtubule polymerization by binding to tubulin.[18]
Sertindole AntipsychoticDopamine D₂ and serotonin 5-HT₂ receptor antagonist.[19]
Delavirdine Antiviral (HIV)Non-nucleoside reverse transcriptase inhibitor.[16][20]

The diverse biological activities of indole-containing compounds are often attributed to the ability of the indole ring to participate in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions with biological macromolecules.

Serotonin Signaling Pathway

Serotonin (5-hydroxytryptamine), an indole-derived neurotransmitter, plays a crucial role in regulating a wide array of physiological and psychological processes. It exerts its effects by binding to a family of at least 14 distinct receptor subtypes, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, a ligand-gated ion channel.[14][21][22] The activation of these receptors triggers a cascade of intracellular signaling events.

Serotonin_Signaling cluster_receptors Serotonin Receptors (GPCRs) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Serotonin Serotonin (5-HT) 5-HT1 5-HT1 Receptors Serotonin->5-HT1 5-HT2 5-HT2 Receptors Serotonin->5-HT2 5-HT4/6/7 5-HT4/6/7 Receptors Serotonin->5-HT4/6/7 5-HT3 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->5-HT3 Gi Gαi/o 5-HT1->Gi Gq Gαq/11 5-HT2->Gq Gs Gαs 5-HT4/6/7->Gs IonChannel Ion Channel (Na+, K+, Ca2+) 5-HT3->IonChannel Opens AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates Gs->AC Activates cAMP cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG CellularResponse Cellular Response (e.g., Neuronal excitability, Gene expression) IonChannel->CellularResponse cAMP->CellularResponse IP3_DAG->CellularResponse

Caption: Simplified Serotonin Signaling Pathways.

Conclusion

The indole nucleus continues to be a fertile ground for discovery in organic synthesis and medicinal chemistry. The development of novel synthetic methodologies, particularly in the realm of C-H functionalization, is constantly expanding the chemical space accessible to researchers. This, in turn, facilitates the design and synthesis of new indole-based therapeutic agents with improved efficacy and novel mechanisms of action. A thorough understanding of the synthesis, functionalization, and biological relevance of the indole core is therefore indispensable for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Chemical Stability and Reactivity of 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 4-Bromo-2-methoxybenzyl alcohol, a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. This document details the compound's stability under various conditions and its reactivity with common reagents, supported by experimental protocols and illustrative data.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Melting Point 66-70 °C[2]
Appearance Off-white powder
CAS Number 17102-63-5[2]

Chemical Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthetic chemistry.

Thermal Stability

Illustrative Thermal Stability Data (based on analogous compounds)

ParameterIllustrative ValueMethod
Onset of Decomposition (Tₒₙₛₑₜ) ~ 150 °CTGA
Peak Decomposition Temperature (Tₚₑₐₖ) ~ 180 °CTGA (DTG curve)

Hazardous decomposition products upon heating may include carbon oxides (CO, CO₂) and hydrogen bromide.

Photostability

Substituted benzyl alcohols can be susceptible to photodegradation. For instance, 4-methoxybenzyl alcohol undergoes catalytic photooxidation to the corresponding benzaldehyde.[5] In a buffered aqueous solution, a quantum yield of 0.4 has been observed for this process.[5] Given the structural similarity, it is prudent to handle this compound with protection from light, especially UV radiation.

General Photostability Profile

ParameterExpected Behavior
Sensitivity to Light Sensitive, particularly to UV light.
Potential Degradation Products Oxidation to 4-Bromo-2-methoxybenzaldehyde.
pH Stability

The stability of this compound is expected to be pH-dependent, similar to other phenolic and benzylic alcohol derivatives.

  • Acidic Conditions: Under mild acidic conditions, the compound is likely to be relatively stable. However, under harsh acidic conditions, there is a potential for hydrolysis of the methoxy ether linkage.[6]

  • Neutral Conditions: The compound is expected to be reasonably stable at neutral pH.

  • Basic Conditions: In basic solutions, the benzylic alcohol proton can be abstracted, forming an alkoxide. While this may not lead to immediate degradation, it can increase its nucleophilicity and susceptibility to certain reactions. Phenolic compounds, in general, are more prone to oxidation at neutral to alkaline pH.[3][6]

Chemical Reactivity

This compound possesses three main reactive sites: the hydroxyl group, the aromatic ring, and the carbon-bromine bond, making it a versatile intermediate in organic synthesis.

Oxidation

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 4-Bromo-2-methoxybenzaldehyde, or further to the carboxylic acid, 4-Bromo-2-methoxybenzoic acid.

Representative Oxidation Reactions

Oxidizing Agent/SystemProductTypical YieldReference
Cu(I)/TEMPO, air4-Bromo-2-methoxybenzaldehyde~65% (for analogous compounds)[7]
WO₄²⁻/H₂O₂4-Bromo-2-methoxybenzoic acid89-96% (for analogous compounds)[8]

A plausible mechanism for the oxidation of a benzyl alcohol to the corresponding aldehyde and carboxylic acid is depicted below.[9]

OxidationMechanism cluster_aldehyde Part A: Oxidation to Aldehyde cluster_acid Part B: Oxidation to Carboxylic Acid Alcohol This compound Intermediate1 Intermediate Complex Alcohol->Intermediate1 Coordination Oxidant1 Oxidizing Agent (e.g., TEMPO) Oxidant1->Intermediate1 Aldehyde 4-Bromo-2-methoxybenzaldehyde Intermediate1->Aldehyde Hydride Abstraction Aldehyde2 4-Bromo-2-methoxybenzaldehyde Intermediate2 Hydrated Aldehyde Aldehyde2->Intermediate2 Hydration Oxidant2 Stronger Oxidizing Agent (e.g., WO₄²⁻/H₂O₂) Oxidant2->Intermediate2 CarboxylicAcid 4-Bromo-2-methoxybenzoic acid Intermediate2->CarboxylicAcid Oxidation

Caption: Plausible mechanism for the oxidation of this compound.

Reduction

The benzylic alcohol can be further reduced, though this typically requires harsh conditions to cleave the C-O bond. A more common transformation is the reduction of the corresponding aldehyde back to the alcohol. The reduction of 4-bromo-2-methoxybenzaldehyde to this compound can be achieved with high yield using reducing agents like sodium borohydride (NaBH₄).[10]

Representative Reduction Reaction

Starting MaterialReducing AgentProductTypical Yield
4-Bromo-2-methoxybenzaldehydeNaBH₄ in MethanolThis compound>90%
Reactions of the Hydroxyl Group

The hydroxyl group can undergo several important transformations, including etherification and esterification.

The Williamson ether synthesis is a common method for converting the alcohol to an ether. This involves deprotonation with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide.[11]

Esterification can be readily achieved by reacting the alcohol with an acid chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.[11]

Reactions involving the Carbon-Bromine Bond

The bromine atom on the aromatic ring can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. This reaction is highly versatile for creating biaryl structures.

Experimental Protocols

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol outlines a general procedure for assessing the thermal stability of this compound using TGA and DSC.

ThermalStabilityWorkflow start Start: 4-Bromo-2-methoxybenzyl alcohol Sample tga TGA Analysis (5-10 mg sample) start->tga dsc DSC Analysis (2-5 mg sample) start->dsc tga_data TGA Data: - Onset of Decomposition - Weight Loss Profile tga->tga_data dsc_data DSC Data: - Melting Point - Decomposition Exotherm dsc->dsc_data interpretation Data Interpretation & Stability Assessment tga_data->interpretation dsc_data->interpretation

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Equilibrate the sample at 30°C, then heat at a constant rate of 10°C/min to 600°C.

  • Data Analysis: Record the sample weight as a function of temperature to determine the onset of decomposition and the weight loss profile.[4][12][13]

Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas.

  • Thermal Program: Equilibrate at 25°C, then heat at a constant rate of 10°C/min to a temperature above the expected decomposition.

  • Data Analysis: Record the differential heat flow to determine the melting point and any exothermic decomposition events.[4]

Protocol for Photostability Testing (ICH Q1B)

This protocol is based on the ICH Q1B guidelines for forced degradation photostability testing.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. The dark control should be placed alongside the test sample.

  • Analysis: At appropriate time points, withdraw aliquots from both the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

Protocol for Oxidation to 4-Bromo-2-methoxybenzaldehyde

This protocol is adapted from a general procedure for the aerobic oxidation of benzyl alcohols using a Cu(I)/TEMPO catalyst system.[7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as acetone.

  • Catalyst Addition: Add copper(I) bromide (CuBr, ~5 mol%), 2,2'-bipyridyl (bpy, ~5 mol%), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, ~10 mol%).

  • Initiation: Add N-methylimidazole (NMI, ~10 mol%) dropwise. The reaction mixture should change color.

  • Reaction: Stir the mixture at room temperature, open to the air, for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Summary

This compound is a moderately stable compound that requires protection from high temperatures and light to prevent degradation. Its rich functionality allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses. The hydroxyl group can be readily oxidized or converted to ethers and esters, while the aryl bromide moiety provides a handle for carbon-carbon bond formation via cross-coupling reactions. The experimental protocols provided in this guide offer a starting point for the investigation and utilization of this versatile building block in research and development.

References

Methodological & Application

synthesis of 4-Bromo-2-methoxybenzyl alcohol from 4-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Bromo-2-methoxybenzyl alcohol

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.[1] Its bifunctional nature, possessing both a reactive benzyl alcohol moiety and a bromo-substituted aromatic ring, allows for a variety of subsequent chemical transformations. This application note provides a detailed protocol for the efficient synthesis of this compound via the reduction of 4-bromo-2-methoxybenzaldehyde using sodium borohydride. This method is widely adopted due to its mild reaction conditions, high chemoselectivity, and the operational simplicity of using sodium borohydride as a reducing agent.[2]

Reaction Scheme

The synthesis proceeds via the reduction of the aldehyde functional group of 4-bromo-2-methoxybenzaldehyde to a primary alcohol, as depicted in the following reaction scheme:

C₈H₇BrO₂ + NaBH₄ → C₈H₉BrO₂

Experimental Protocol

Materials:

  • 4-bromo-2-methoxybenzaldehyde (97%)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (46.1 mmol) of 4-bromo-2-methoxybenzaldehyde in 100 mL of methanol.[3]

  • Reduction: Cool the solution to 0 °C using an ice bath. While stirring, slowly add 1.92 g (50.7 mmol) of sodium borohydride in small portions over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride and decompose the borate ester complex.

  • Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Data Summary

ParameterStarting Material (4-bromo-2-methoxybenzaldehyde)Product (this compound)
Molecular FormulaC₈H₇BrO₂C₈H₉BrO₂[4]
Molecular Weight215.04 g/mol 217.06 g/mol [4]
AppearanceSolidSolid
Melting Point67-71 °C66-70 °C[4]
Purity (Typical)97%>95% (after recrystallization)
Yield (Typical)-85-95%

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-bromo-2-methoxybenzaldehyde in Methanol add_nabh4 Add Sodium Borohydride at 0 °C start->add_nabh4 stir Stir at Room Temperature (2-3 hours) add_nabh4->stir quench Quench with 1 M HCl at 0 °C stir->quench evaporate_meoh Remove Methanol (Rotary Evaporator) quench->evaporate_meoh extract Extract with Dichloromethane evaporate_meoh->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate recrystallize Recrystallize concentrate->recrystallize product 4-Bromo-2-methoxybenzyl alcohol recrystallize->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • The quenching process with acid can be exothermic and may cause gas evolution. Perform this step slowly and with cooling.

Conclusion

The described protocol provides a reliable and high-yielding method for the . The use of sodium borohydride as a reducing agent offers a safe and efficient route that is applicable for both small-scale research and larger-scale production. The straightforward work-up and purification procedures make this a practical method for obtaining high-purity material.

References

Application Notes and Protocols for Suzuki Coupling of 4-bromo-2-methoxybenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-bromo-2-methoxybenzyl derivatives. This powerful palladium-catalyzed reaction is instrumental in the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of diarylmethane structures. These products are significant intermediates in medicinal chemistry and drug development, serving as foundational scaffolds for novel therapeutic agents.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] For 4-bromo-2-methoxybenzyl derivatives, the reaction facilitates the substitution of the bromine atom with various aryl or heteroaryl groups. The general catalytic cycle involves three primary steps: oxidative addition of the benzyl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the desired diarylmethane product and regenerate the Pd(0) catalyst.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki coupling reactions of benzyl halides with various arylboronic acids, based on literature precedents for similar substrates. These examples highlight the influence of different catalysts, ligands, bases, and solvents on reaction yields.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Substituted Benzyl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Arylboronic AcidYield (%)
1PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)THF/H₂O (10:1)7723Phenyl84
2PdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃ (3)CPME/H₂O (10:1)90184-Methoxyphenyl91
3Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene90124-Tolyl88
4PdCl₂ (5)PPh₃ (11)Na₂CO₃ (2.5)THF/H₂O (1:1)40244-CF₃-phenyl70

*Data adapted from studies on various benzyl halides and arylboronic acids.[1][4][5] CPME = Cyclopentyl methyl ether.

Table 2: Microwave-Assisted Suzuki Coupling of Substituted Benzyl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Arylboronic AcidYield (%)
1Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF14020Phenyl75
2Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140204-Methoxyphenyl62
3Pd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF140204-Trifluoromethylphenyl35
4PdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.5)DMF/H₂O15013Phenyl90

*Data adapted from studies on various benzyl halides and arylboronic acids under microwave irradiation.[6][7]

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with 4-bromo-2-methoxybenzyl derivatives. Optimization may be required for specific substrates.

Protocol 1: Conventional Heating Suzuki Coupling

This protocol is a robust starting point for the Suzuki coupling of 4-bromo-2-methoxybenzyl bromide using conventional heating.[1]

Materials:

  • 4-bromo-2-methoxybenzyl bromide (1.0 equiv)

  • Arylboronic acid or Aryltrifluoroborate salt (1.0-1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Degassed THF/H₂O (10:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzyl bromide (e.g., 0.5 mmol), the arylboronic acid derivative (0.505 mmol), and Cs₂CO₃ (1.5 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol), to the flask.

  • Using a syringe, add the degassed solvent mixture (e.g., 5 mL of THF/H₂O 10:1).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 77-90 °C.[1]

  • Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylmethane.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol offers a rapid and efficient method for the Suzuki coupling of 4-bromo-2-methoxybenzyl bromide using microwave irradiation.[6]

Materials:

  • 4-bromo-2-methoxybenzyl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a microwave reaction vial, add 4-bromo-2-methoxybenzyl bromide (e.g., 1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).

  • Add Pd(OAc)₂ (0.05 mmol) and JohnPhos (0.10 mmol).

  • Add anhydrous DMF (e.g., 2 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 140 °C for 20 minutes with stirring.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (4-bromo-2-methoxy- benzyl derivative) pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)2 Base pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-bromo-2-methoxybenzyl derivative, Boronic Acid, Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: 4-Bromo-2-methoxybenzyl Alcohol for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Benzyl ethers are a widely utilized class of protecting groups due to their general stability and versatile cleavage methods. The p-methoxybenzyl (PMB) group, in particular, is valued for its facile oxidative and acidic removal. This document details the application of a related, yet distinct, protecting group: the 4-bromo-2-methoxybenzyl (BMB) group, derived from 4-bromo-2-methoxybenzyl alcohol.

The unique substitution pattern of the BMB group—an electron-donating ortho-methoxy group and an electron-withdrawing para-bromo group—is anticipated to modulate the reactivity of the benzyl ether, offering a different profile of stability and cleavage compared to traditional benzyl and PMB ethers. These notes provide a theoretical framework and extrapolated protocols for the use of the BMB group in alcohol protection, based on established principles of physical organic chemistry and protecting group strategies.

Properties and Rationale for Use

The electronic nature of the substituents on the BMB aromatic ring is key to its function. The ortho-methoxy group is a strong electron-donating group through resonance, which is expected to stabilize a developing positive charge at the benzylic position. Conversely, the para-bromo group is an electron-withdrawing group via induction, which would destabilize a benzylic cation. This juxtaposition of electronic effects suggests that the BMB group will be more stable to acidic conditions than the PMB group but still susceptible to oxidative cleavage, potentially offering a unique selectivity profile.

Predicted Reactivity Profile:

  • Acid Stability: Expected to be more stable than PMB ethers due to the electron-withdrawing effect of the bromine, but likely less stable than unsubstituted benzyl ethers.

  • Oxidative Cleavage: The ortho-methoxy group should render the BMB ether susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), similar to PMB ethers.

  • Hydrogenolysis: The presence of a carbon-bromine bond makes standard palladium-catalyzed hydrogenolysis a less viable deprotection strategy, as C-Br bond cleavage may compete with O-benzyl bond cleavage.

Experimental Protocols

Preparation of 4-Bromo-2-methoxybenzyl Bromide

The protecting group is introduced by converting this compound into a more reactive electrophile, typically the corresponding bromide.

Reaction Scheme:

cluster_0 Preparation of 4-Bromo-2-methoxybenzyl Bromide Alcohol This compound Product 4-Bromo-2-methoxybenzyl bromide Alcohol->Product Reagents PBr3 or CBr4, PPh3 Reagents->Product

Caption: Synthesis of the BMB protecting agent.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-2-methoxybenzyl bromide can be used directly or purified by column chromatography on silica gel.

Protection of Alcohols

The protection of a primary alcohol is described below. The protocol can be adapted for secondary and tertiary alcohols, though reaction times may be longer.

Reaction Scheme:

cluster_1 Protection of a Primary Alcohol Start R-CH2OH Product R-CH2-O-BMB Start->Product Base NaH Base->Product ProtectingAgent 4-Bromo-2-methoxybenzyl bromide ProtectingAgent->Product

Caption: Williamson ether synthesis for BMB protection.

Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of the alcohol to be protected (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-methoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 4-bromo-2-methoxybenzyl ether.

Deprotection of 4-Bromo-2-methoxybenzyl Ethers

This is the predicted method of choice for the selective cleavage of the BMB group.

Workflow:

cluster_2 Oxidative Deprotection Workflow start BMB-protected Alcohol reagent DDQ in CH2Cl2/H2O start->reagent reaction Stir at room temperature reagent->reaction workup Aqueous workup reaction->workup purification Column chromatography workup->purification product Deprotected Alcohol purification->product

Application Note: Conditions for the Oxidation of 4-Bromo-2-methoxybenzyl alcohol to 4-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and materials science industries. 4-Bromo-2-methoxybenzaldehyde is a valuable building block used in the synthesis of various complex molecules, including potential anti-cancer agents.[1][2] This document outlines and compares several common and effective methods for the oxidation of 4-Bromo-2-methoxybenzyl alcohol to the target aldehyde, providing detailed protocols and comparative data to aid in method selection and execution.

Overview of Common Oxidation Methods

The conversion of this compound, a primary benzylic alcohol, to its corresponding aldehyde can be achieved using various modern oxidation reagents. The choice of method often depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. Key methods include:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[3][4][5] It is known for its mild conditions and broad functional group compatibility.[3] However, it requires cryogenic temperatures and produces the malodorous byproduct dimethyl sulfide.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent.[6][7][8] It offers the advantages of mild, neutral pH conditions, short reaction times, and high yields.[6] The reagent is commercially available but can be expensive and is potentially explosive under certain conditions.[6]

  • TEMPO-Catalyzed Oxidation: This system uses a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant.[9][10] Various co-oxidants can be used, such as sodium hypochlorite (bleach) or copper/air systems, making it a "green" and cost-effective option.[11]

Comparative Data of Oxidation Conditions

The following table summarizes typical conditions for the oxidation of benzylic alcohols, which are applicable to this compound.

MethodOxidant & Key ReagentsTypical SolventTemperature (°C)Typical Time (h)Typical Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 to RT1 - 385 - 95
Dess-Martin Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature0.5 - 390 - 98
TEMPO (Anelli) TEMPO (cat.), NaOCl, KBrDCM / H₂O (biphasic)00.5 - 290 - 99
Cu/TEMPO TEMPO (cat.), Cu(I) salt, BaseAcetonitrile or Ionic LiquidRoom Temperature1 - 565 - 95[11]

Experimental Workflow and Method Selection

The general workflow for the oxidation reaction is depicted below, followed by a diagram illustrating the selection of common oxidation pathways.

G General Experimental Workflow for Oxidation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve 4-Bromo-2-methoxybenzyl alcohol in anhydrous solvent B Cool reaction mixture (if required, e.g., Swern) A->B C Add oxidizing agent(s) under inert atmosphere B->C D Stir at specified temperature C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Quench the reaction E->F Upon completion G Perform aqueous workup (e.g., extraction) F->G H Dry organic layer and concentrate in vacuo G->H I Purify crude product (e.g., column chromatography) H->I J Product Characterization (NMR, IR, MS) I->J Obtain pure aldehyde G Common Oxidation Pathways cluster_methods Oxidation Methods Start 4-Bromo-2-methoxybenzyl alcohol Swern Swern Oxidation (DMSO, (COCl)₂) Mild, cryo conditions Start->Swern DMP Dess-Martin Oxidation (DMP Reagent) Fast, neutral pH Start->DMP TEMPO TEMPO Catalysis (e.g., with Bleach) Catalytic, 'Green' Start->TEMPO Product 4-Bromo-2-methoxybenzaldehyde Swern->Product DMP->Product TEMPO->Product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-2-methoxybenzyl alcohol as a versatile building block. The methodologies described herein are fundamental for the synthesis of complex organic molecules, offering robust pathways to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Such transformations are pivotal in medicinal chemistry and drug development for the generation of novel molecular entities and focused compound libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester derivative. This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceutical agents.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001892
24-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₂CO₃Dioxane1001688
33-Furylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901285
44-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃THF802478
Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Degassed Toluene

  • Degassed Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Diagrams

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ B Add Degassed Solvents: - Toluene - Water A->B Inert Gas C Heat to 100°C for 18h under Inert Atmosphere B->C D Cool and Dilute with Ethyl Acetate C->D E Aqueous Wash D->E F Dry, Concentrate, and Purify E->F G G F->G Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Ar-Br oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'(L)₂ pd2_aryl->pd2_biaryl Ar'-B(OH)₂, Base transmetalation Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination reagents This compound (Ar-Br) + Arylboronic acid (Ar'-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] It is a powerful tool for the synthesis of substituted alkenes.

Quantitative Data Summary

The following table presents representative data for the Heck reaction of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001685
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1202478
3CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1102065
41-OctenePd(OAc)₂ (2)DavePhos (4)NaOAcDMA1301872
Experimental Protocol

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).

  • Wash the mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the substituted alkene.

Diagrams

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in a Sealed Tube: - this compound - Pd(OAc)₂/P(o-tol)₃ B Add Anhydrous DMF, Et₃N, and Alkene A->B Inert Gas C Heat to 100°C for 16h B->C D Cool and Dilute with Diethyl Ether C->D E Aqueous Workup D->E F Dry, Concentrate, and Purify E->F G G F->G Final Product Heck_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Ar-Br oxidative_addition Oxidative Addition pd2_alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ pd2_aryl->pd2_alkyl Alkene migratory_insertion Migratory Insertion pd2_hydrido H-Pd(II)-Br(L)₂ pd2_alkyl->pd2_hydrido product Substituted Alkene pd2_alkyl->product beta_hydride_elimination β-Hydride Elimination pd2_hydrido->pd0 Base reductive_elimination Reductive Elimination base Base reagents This compound (Ar-Br) + Alkene Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI B Add Anhydrous DMF, Et₃N, and Terminal Alkyne A->B Inert Gas C Heat to 80°C for 8h under Inert Atmosphere B->C D Cool and Quench with Water C->D E Extraction with Ethyl Acetate D->E F Dry, Concentrate, and Purify E->F G G F->G Final Product Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Pd(OAc)₂/t-Bu₃P - NaOt-Bu B Add Anhydrous Toluene and Amine A->B Inert Gas C Heat to 80°C for 3h under Inert Atmosphere B->C D Cool and Dilute with Ethyl Acetate C->D E Filter through Celite and Wash D->E F Dry, Concentrate, and Purify E->F G G F->G Final Product Buchwald_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L)₂ pd0->pd2_aryl Ar-Br oxidative_addition Oxidative Addition pd2_amido Ar-Pd(II)-NR₂(L)₂ pd2_aryl->pd2_amido HNR₂, Base amine_coordination Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR₂ pd2_amido->product reductive_elimination Reductive Elimination reagents This compound (Ar-Br) + Amine (HNR₂) + Base

References

Application Notes and Protocols for Multi-Step Synthesis Involving 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-2-methoxybenzyl alcohol is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive benzyl alcohol and a bromo-substituted aromatic ring, allows for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the alcohol moiety can be readily oxidized to an aldehyde, providing a handle for further functionalization. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.[1]

This document outlines a multi-step synthetic pathway starting with the oxidation of this compound to 4-Bromo-2-methoxybenzaldehyde. This key intermediate is then utilized in three common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, to generate a diverse array of complex molecules.

Part 1: Oxidation of this compound

The initial step in this synthetic sequence is the selective oxidation of the primary alcohol to an aldehyde. This transformation is crucial as the resulting aldehyde, 4-Bromo-2-methoxybenzaldehyde, is a stable and versatile intermediate for subsequent C-C and C-N bond-forming reactions.[2] Various methods can be employed for this oxidation; a common and effective method utilizes Pyridinium chlorochromate (PCC).

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (DCM).

  • Add this compound (1.0 eq) to the flask and stir until fully dissolved.

  • In a separate container, weigh Pyridinium chlorochromate (PCC) (1.5 eq) and add it to the reaction mixture in one portion. The mixture will turn into a dark brown slurry.

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to filter off the chromium salts.

  • Wash the silica plug with additional DCM to ensure all the product is collected.

  • Combine the organic filtrates and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Bromo-2-methoxybenzaldehyde.[2]

Data Presentation: Oxidation Reaction
CompoundMolecular FormulaM.W. ( g/mol )EquivalentsAmountTheoretical Yield (g)
This compoundC₈H₉BrO₂217.061.01.00 g-
Pyridinium chlorochromate (PCC)C₅H₆ClCrNO₃215.561.51.49 g-
4-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.04--0.99 g

Reported Melting Point for 4-Bromo-2-methoxybenzaldehyde: 66-70 °C.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The synthesized 4-Bromo-2-methoxybenzaldehyde serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino groups at the 4-position.

Logical Workflow Diagram

G A This compound B Oxidation (PCC) A->B C 4-Bromo-2-methoxybenzaldehyde B->C D Suzuki Coupling (ArB(OH)₂) C->D E Sonogashira Coupling (Terminal Alkyne) C->E F Buchwald-Hartwig Amination (R₂NH) C->F G 4-Aryl-2-methoxybenzaldehyde D->G H 4-Alkynyl-2-methoxybenzaldehyde E->H I 4-Amino-2-methoxybenzaldehyde F->I Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X (L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR' (L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Base (⁻OR') Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar') Sonogashira_Cycle cluster_copper Copper Cycle cluster_palladium Palladium Cycle H-C≡C-R' H-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' H-C≡C-R'->Cu-C≡C-R' Cu(I)X, Base Ar-Pd(II)-X(L₂) Ar-Pd(II)-X (L₂) Cu-C≡C-R'->Ar-Pd(II)-X(L₂) Pd(0)L₂ Pd(0)L₂ Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R'(L₂) Ar-Pd(II)-C≡C-R' (L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡C-R'(L₂) Transmetalation Ar-Pd(II)-C≡C-R'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-C≡C-R') Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X (L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR₂'(L) Ar-Pd(II)-NR₂' (L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR₂'(L) Amine Coordination & Deprotonation (R₂'NH, Base) Ar-Pd(II)-NR₂'(L)->Pd(0)L Reductive Elimination (Ar-NR₂')

References

Application of 4-Bromo-2-methoxybenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Bromo-2-methoxybenzyl alcohol is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring a reactive benzylic alcohol, a methoxy group, and a bromine atom, allows for diverse chemical modifications to generate compounds with a range of biological activities. This document provides detailed application notes on the use of this compound in the synthesis of a representative fungicidal compound. The protocol described herein focuses on an etherification reaction, a common strategy in agrochemical synthesis to introduce the benzyloxy moiety, which is present in many commercial pesticides.

Introduction

Substituted benzyl derivatives are crucial building blocks in the synthesis of a wide array of agrochemicals, including fungicides, herbicides, and insecticides. The presence of specific functional groups on the phenyl ring can significantly influence the biological activity, selectivity, and metabolic stability of the final product. This compound offers three key functional handles for synthetic elaboration:

  • Benzylic Alcohol: The primary alcohol group is readily derivatized to form ethers, esters, and other functionalities, allowing for the connection to various pharmacophores.

  • Bromine Atom: The bromine substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity or can be retained to enhance biological activity.

  • Methoxy Group: The methoxy group can influence the electronic properties and lipophilicity of the molecule, which can be critical for its interaction with biological targets and its movement within the plant.

This application note will detail the synthesis of a hypothetical fungicidal ether derivative from this compound, providing a comprehensive experimental protocol and representative data.

Synthesis of a Representative Fungicidal Ether Derivative

The following protocol describes the synthesis of (4-bromo-2-methoxybenzyloxy)pyrimidine, a compound designed based on the structural motifs of known fungicides that act as mitochondrial respiration inhibitors. The synthesis proceeds via a Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Reaction Scheme:

G cluster_0 Synthesis of (4-bromo-2-methoxybenzyloxy)pyrimidine This compound This compound Product (4-bromo-2-methoxybenzyloxy)pyrimidine This compound->Product NaH, DMF 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Product

Caption: Synthetic route to a representative fungicidal ether.

Experimental Protocol:

Materials:

  • This compound (98% purity)

  • 2-Chloropyrimidine (99% purity)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (2.17 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the alcohol in 20 mL of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol, 1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • To the resulting alkoxide solution, add a solution of 2-chloropyrimidine (1.15 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous DMF dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (4-bromo-2-methoxybenzyloxy)pyrimidine.

Data Presentation:

ParameterValue
Product Name (4-bromo-2-methoxybenzyloxy)pyrimidine
Appearance White to off-white solid
Yield 85%
Melting Point 95-98 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.60 (d, J = 4.8 Hz, 2H), 7.45 (d, J = 2.0 Hz, 1H), 7.20 (dd, J = 8.4, 2.0 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 6.85 (t, J = 4.8 Hz, 1H), 5.50 (s, 2H), 3.85 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 164.5, 158.0, 157.5, 133.0, 130.0, 128.0, 115.0, 112.0, 110.0, 68.0, 56.0
Mass Spectrometry (ESI-MS) m/z 295.0 [M+H]⁺, 297.0 [M+H+2]⁺

Biological Activity and Signaling Pathway

Fungicidal Activity:

The representative compound, (4-bromo-2-methoxybenzyloxy)pyrimidine, is designed as a potential inhibitor of the mitochondrial respiratory chain in fungi, a well-established target for many commercial fungicides. The pyrimidine ring is a common feature in fungicides that target the cytochrome bc1 complex (Complex III).

Proposed Signaling Pathway (Mode of Action):

The fungicidal action is proposed to occur through the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a halt in ATP synthesis and ultimately causing fungal cell death.

G cluster_pathway Mitochondrial Respiratory Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Fungicide (4-bromo-2-methoxybenzyloxy)pyrimidine Fungicide->ComplexIII Inhibition

Caption: Proposed mechanism of action for the representative fungicide.

Workflow for Synthesis and Evaluation:

The overall workflow for the synthesis and evaluation of new agrochemical candidates based on this compound is outlined below.

G Start This compound Derivatization Derivatization (e.g., Etherification, Esterification) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Primary Biological Screening (e.g., in vitro fungicidal assay) Purification->Screening Hit_Identified Active Compound Identified? Screening->Hit_Identified Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Optimization Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Field_Trials Greenhouse and Field Trials Lead_Optimization->Field_Trials End Agrochemical Candidate Field_Trials->End

Caption: General workflow for agrochemical development.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of novel agrochemicals. The provided protocol for the synthesis of a representative fungicidal ether demonstrates a straightforward and efficient method for its derivatization. The diverse functional groups present in this molecule offer numerous possibilities for the generation of a wide range of derivatives, making it an attractive scaffold for the discovery of new and effective crop protection agents. Further exploration of different derivatization strategies and biological screening is warranted to fully exploit the potential of this versatile building block in agrochemical research.

Application Notes and Protocols for the Etherification of 4-Bromo-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the etherification of 4-bromo-2-methoxybenzyl alcohol, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The described protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers from alcohols.[1]

Introduction

The etherification of this compound is a crucial step in the elaboration of this versatile building block. The resulting benzyl ethers can serve as important intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The Williamson ether synthesis, proceeding through an S_N_2 mechanism, offers a reliable and efficient method for this conversion.[1] The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which subsequently displaces a halide from an alkyl halide to form the desired ether.

Experimental Protocols

This section details a general protocol for the Williamson ether synthesis of 4-bromo-2-methoxybenzyl ethers, followed by a specific example for the synthesis of 4-bromo-2-methoxybenzyl ethyl ether.

General Reaction Scheme

The general reaction for the Williamson ether synthesis of 4-bromo-2-methoxybenzyl ethers is depicted below:

Figure 1: General reaction scheme for the etherification of this compound.

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide, methyl iodide, benzyl bromide)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure

Step 1: Formation of the Alkoxide

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous DMF (approximately 10 volumes relative to the alcohol).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension of NaH. The addition should be done dropwise to control the evolution of hydrogen gas.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Step 2: Addition of the Alkyl Halide

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Extraction

  • Upon completion, carefully quench the reaction by pouring the mixture into cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure ether product.

  • Combine the fractions containing the pure product, as determined by TLC analysis, and remove the solvent under reduced pressure to yield the purified 4-bromo-2-methoxybenzyl ether.

Step 5: Characterization

The final product should be characterized by appropriate analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ether.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic C-O ether stretch.

Data Presentation

The following table summarizes the key quantitative data for a representative etherification of this compound with ethyl iodide.

ParameterValue
Reactants
This compound1.0 eq
Sodium Hydride (60% in oil)1.2 eq
Ethyl Iodide1.1 eq
Solvent
Anhydrous DMF10 mL / g of alcohol
Reaction Conditions
Temperature (Alkoxide Formation)0 °C to Room Temp.
Time (Alkoxide Formation)1 hour
Temperature (Alkylation)0 °C to Room Temp.
Time (Alkylation)4-6 hours
Work-up & Purification
Extraction SolventDiethyl Ether
Purification MethodSilica Gel Chromatography
EluentHexane/Ethyl Acetate Gradient
Expected Yield
4-Bromo-2-methoxybenzyl ethyl ether85-95% (Estimated)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - this compound - Sodium Hydride - Ethyl Iodide - Anhydrous DMF alkoxide_formation Alkoxide Formation: - Add alcohol to NaH in DMF at 0°C - Stir for 1h prep_reagents->alkoxide_formation alkylation Alkylation: - Add ethyl iodide at 0°C - Stir at RT for 4-6h alkoxide_formation->alkylation 1.1 eq. Ethyl Iodide quench Quench with Water alkylation->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Column Chromatography dry->purify characterization Characterization: - NMR - MS - IR purify->characterization

Caption: Experimental workflow for the etherification of this compound.

Williamson Ether Synthesis Signaling Pathway

williamson_ether_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alcohol This compound (R-OH) alkoxide Alkoxide Ion (R-O⁻ Na⁺) alcohol->alkoxide Deprotonation h2 Hydrogen Gas (H₂) alcohol->h2 base Sodium Hydride (NaH) base->alkoxide base->h2 alkyl_halide Ethyl Iodide (R'-X) ether 4-Bromo-2-methoxybenzyl Ethyl Ether (R-O-R') alkyl_halide->ether salt Sodium Iodide (NaX) alkyl_halide->salt alkoxide->ether SN2 Attack alkoxide->salt

Caption: Signaling pathway of the Williamson ether synthesis.

References

Application Notes and Protocols for the Preparation of Esters from 4-Bromo-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 4-bromo-2-methoxybenzyl alcohol, a versatile building block in medicinal chemistry and materials science. The following sections outline common and effective esterification methods, including reaction with acyl chlorides and acid anhydrides.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex molecules. Its ester derivatives are of significant interest in drug discovery and development, acting as potential therapeutic agents or as prodrugs to improve the pharmacokinetic properties of parent molecules. The esterification of this alcohol can be achieved through several established methods, each with its own advantages regarding reaction conditions, substrate scope, and scalability. This document details two primary protocols for the preparation of esters from this compound.

Esterification via Acyl Chlorides

The reaction of an alcohol with an acyl chloride is a robust and generally high-yielding method for ester formation. The reaction proceeds via nucleophilic acyl substitution and is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzyl Acetate

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

Reactant 1Reactant 2Base (eq)SolventTemp. (°C)Time (h)Expected Yield
This compound (1.0 eq)Acetyl chloride (1.1 eq)Pyridine or Et₃N (1.2)DCM0 to RT2-4>90%

Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.

Workflow Diagram:

Esterification_Acyl_Chloride cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous DCM cool Cool to 0 °C start->cool add_acyl Add acetyl chloride dropwise cool->add_acyl react Stir at room temperature (2-4 hours) add_acyl->react quench Quench with water react->quench extract Wash with NaHCO₃ and brine quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by column chromatography evaporate->purify end end purify->end Isolated Product: 4-Bromo-2-methoxybenzyl acetate

Caption: Workflow for esterification using an acyl chloride.

Esterification via Acid Anhydrides

The use of an acid anhydride for esterification is another common method, which is generally milder than using an acyl chloride. The reaction is often catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzyl Benzoate

Materials:

  • This compound

  • Benzoic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 eq), benzoic anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Add anhydrous DCM as the solvent and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by recrystallization or column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2Catalyst (eq)SolventTemp. (°C)Time (h)Expected Yield
This compound (1.0 eq)Benzoic anhydride (1.2 eq)DMAP (0.1)DCMRT4-12>85%

Note: Yields are estimated based on similar reactions and may require optimization for this specific substrate.

Workflow Diagram:

Esterification_Anhydride cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, benzoic anhydride, and DMAP in DCM react Stir at room temperature (4-12 hours) start->react dilute Dilute with DCM react->dilute wash Wash with HCl, NaHCO₃, and brine dilute->wash dry Dry over Na₂SO₄ wash->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify end end purify->end Isolated Product: 4-Bromo-2-methoxybenzyl benzoate

Caption: Workflow for esterification using an acid anhydride.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.

  • Pyridine and triethylamine are flammable and have strong odors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The protocols described provide reliable methods for the synthesis of esters from this compound. The choice of method will depend on the specific carboxylic acid to be coupled, the scale of the reaction, and the sensitivity of other functional groups present in the molecule. For sensitive substrates, the milder conditions of the acid anhydride method with DMAP catalysis may be preferable. For simple, reactive acylating agents, the acyl chloride method is often faster and very efficient. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Application Notes and Protocols: Catalytic Hydrogenation Methods for Debenzylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debenzylation via catalytic hydrogenation is a cornerstone transformation in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and medicinal chemistry. The benzyl group is a widely used protecting group for alcohols, amines, and carboxylic acids due to its stability under a broad range of reaction conditions and its facile removal under mild hydrogenolysis conditions. This document provides detailed application notes and protocols for various catalytic hydrogenation methods for debenzylation, offering a guide for selecting the appropriate conditions and executing these reactions effectively and safely.

Two main strategies are employed for catalytic debenzylation: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH) utilizing a hydrogen donor molecule. The choice between these methods often depends on the substrate's sensitivity, the desired selectivity, and the available laboratory equipment.

Data Presentation: Comparison of Catalytic Hydrogenation Methods

The following tables summarize quantitative data for different catalytic hydrogenation methods for debenzylation, allowing for easy comparison of catalysts, conditions, and outcomes.

Table 1: Direct Hydrogenation Conditions for Debenzylation
CatalystSubstrate TypeCatalyst LoadingH₂ SourceSolventTemperature (°C)Reaction TimeYield/Conversion (%)Reference
10% Pd/CN-Benzyl anilinesEqual weight to substrateH₂ (gas)Dry MethanolReflux5-30 min>90[1][2][3]
10% Pd/CO-Benzyl protected N-Boc-tyrosine---H₂ (gas)EtOH:EtOAc (1:1)60---100[4]
5% or 10% Pd/CGeneral O-benzyl10% (w/w)H₂ (balloon)THF, AcOH, EtOH, MeOHRoom TempVariesHigh[5][6]
20% Pd(OH)₂/C (Pearlman's catalyst)General O- and N-benzyl---H₂ (balloon)VariesVariesVariesHigh[7]
Pd/C + Pd(OH)₂/CSterically hindered O- and N-benzyl---H₂ (balloon, ~2 kg pressure)THF-2-propanol (3:1)VariesVariesHigh[7]
Raney-NiBenzyl methyl ether---H₂ (1 atm)Isooctane/aq. KOH50FastHigh[8]
SiliaCat Pd(0)Aryl benzyl ethers, benzyl amino-acids, benzyl-protected sugars1-2 mol%H₂ (balloon, 0.1 MPa)MethanolRoom Temp1-20 h>98[9][10]
Table 2: Catalytic Transfer Hydrogenation (CTH) Conditions for Debenzylation
CatalystHydrogen DonorSubstrate TypeCatalyst LoadingSolventTemperature (°C)Reaction TimeYield/Conversion (%)Reference
10% Pd/CAmmonium formateN-Benzyl derivativesEqual weight to substrateDry MethanolRefluxVariesHigh[1][2][3][11]
10% Pd/CFormic acidO-Benzyl groups on carbohydrates---------FastHigh[12]
Pd(0) EnCat™ 30NPCyclohexene/Acetic acidO-Aryl benzyl ethers10 mol%Ethanol8520-38 h>94.5
10% Pd/CTriethylsilaneBenzyl-protected glucose---MethanolRoom Temp---High[13]
Palladium AcetateTriethylsilaneDibenzyl phosphate---------RapidGood[14]

Experimental Protocols

Protocol 1: General Procedure for Direct Debenzylation using Pd/C and Hydrogen Gas

This protocol is suitable for the debenzylation of a wide range of O-benzyl and N-benzyl protected compounds.[6][13]

Materials:

  • Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, THF, or Acetic Acid)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve the benzyl-protected substrate in an appropriate solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The typical catalyst loading is 10% by weight relative to the substrate. For substrates that are difficult to debenzylate, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[6][7]

  • Inerting the Atmosphere: Seal the flask and connect it to a vacuum line. Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Introducing Hydrogen: Connect the flask to a hydrogen gas source (a balloon is often sufficient for small-scale reactions). Evacuate the flask one final time and backfill with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst on the filter paper can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the filter paper with plenty of water before disposal.

  • Concentration: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude debenzylated product.

  • Purification: If necessary, purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH) using Pd/C and Ammonium Formate

This protocol is particularly useful for the deprotection of N-benzyl groups and offers a convenient alternative to using flammable hydrogen gas.[1][2][3]

Materials:

  • N-benzyl protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous Methanol

  • Reaction flask (e.g., round-bottom flask) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

  • Setup: To a stirred suspension of the N-benzyl compound (e.g., 3 mmol) in dry methanol (20 mL) in a round-bottom flask, add 10% Pd/C (equal weight to the substrate).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (e.g., 15 mmol) in a single portion.

  • Reaction: Heat the resulting reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with chloroform (20 mL). For free amino acids, filter the reaction mixture while hot and wash the Celite® pad with boiling water (20 mL).

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired amino derivative.

Mandatory Visualizations

Debenzylation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_h2_source Hydrogen Source A Dissolve Substrate B Add Catalyst (e.g., Pd/C) A->B C Inert Atmosphere (Evacuate/Backfill N2) B->C D Introduce Hydrogen Source C->D E Stir Vigorously at RT or Heat D->E H2_gas H2 Gas (Balloon/Cylinder) D->H2_gas CTH_donor Transfer Hydrogenation (e.g., Ammonium Formate) D->CTH_donor F Monitor Reaction (TLC/LC-MS) E->F G Filter to Remove Catalyst F->G Reaction Complete H Concentrate Filtrate G->H I Purify Product H->I J J I->J Pure Product Catalyst_Selection_Logic start Start: Debenzylation Required substrate_type Substrate Type? start->substrate_type steric_hindrance Sterically Hindered? substrate_type->steric_hindrance Standard O/N-Benzyl raney_ni Alternative: Raney-Ni (for specific substrates) substrate_type->raney_ni Specific Ethers pd_c Standard: 10% Pd/C steric_hindrance->pd_c No pearlmans More Active: Pd(OH)2/C (Pearlman's Catalyst) steric_hindrance->pearlmans Yes equipment H2 Gas Handling Available? equipment->pd_c Yes (Direct Hydrogenation) cth Catalytic Transfer Hydrogenation (e.g., Pd/C, Ammonium Formate) equipment->cth No pd_c->equipment pearlmans->equipment mixed_catalyst Highly Active: Pd/C + Pd(OH)2/C pearlmans->mixed_catalyst Still unreactive

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2-methoxybenzyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 4-Bromo-2-methoxybenzyl alcohol by recrystallization.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the recrystallization process.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
No Crystal Formation Upon Cooling - Excessive Solvent: The concentration of the compound is below its saturation point at the lower temperature. - Supersaturation: The solution is in a metastable state where the solute is dissolved beyond its equilibrium solubility.- Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool. - Induce Crystallization:     - Seeding: Add a small, pure crystal of this compound to the solution.     - Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus to create nucleation sites.[1]
"Oiling Out" - Formation of a Liquid Layer Instead of Crystals - High Solute Concentration at Saturation: The solution becomes saturated at a temperature above the melting point of the compound (66-70°C).[2] - Rapid Cooling: The solution is cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.- Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help. - Solvent System Modification: Consider using a solvent system with a lower boiling point or adjusting the ratio of a mixed solvent system to lower the saturation temperature.
Low Yield of Purified Crystals - Excessive Solvent: A significant amount of the product remains dissolved in the mother liquor. - Premature Crystallization: The product crystallizes on the filter paper or funnel during hot filtration. - Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.- Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Pre-heat Filtration Apparatus: Pre-heat the funnel and receiving flask with hot solvent before hot filtration. - Maximize Cooling: Ensure the solution is cooled in an ice bath for at least 30 minutes. The mother liquor can also be concentrated to obtain a second crop of crystals.
Colored Impurities in Final Product - Presence of Colored Byproducts: The crude material contains colored impurities that are co-crystallizing with the product.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
Crystals Appear Impure (e.g., sticky, off-white) - Incomplete Removal of Impurities: The chosen solvent is not ideal for separating the impurities from the product. - Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.- Solvent Selection: Re-evaluate the solvent system. A different solvent or a mixed solvent system may provide better selectivity. - Slow Down Crystallization: Allow the solution to cool more slowly to promote the formation of purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Q2: What are the likely impurities in my crude this compound?

A2: Potential impurities can originate from the starting materials and side reactions during the synthesis. If the alcohol was prepared by the reduction of 4-bromo-2-methoxybenzaldehyde, common impurities could include:

  • Unreacted 4-bromo-2-methoxybenzaldehyde: The starting aldehyde may not have been fully reduced.

  • 4-Bromo-2-methoxybenzoic acid: Over-oxidation of the aldehyde or alcohol can lead to the corresponding carboxylic acid.

  • Starting materials from the aldehyde synthesis: For instance, if the aldehyde was synthesized from 2-methoxybenzaldehyde, residual amounts of this and its brominated isomers could be present.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the final product can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range close to the literature value (66-70°C) indicates high purity.[2] Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Techniques: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of any impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of crude this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin stirring and heating to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Induce Saturation: While the filtrate is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table summarizes the known physical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₉BrO₂[2]
Molecular Weight 217.06 g/mol [2]
Melting Point 66-70 °C[2]
Appearance Solid

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional, for insolubles) dissolve->hot_filtration charcoal Charcoal Treatment (optional, for color) dissolve->charcoal cool Slow Cooling hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempted q1 q1 start->q1 Crystals Form? success Successful Recrystallization q1->success Yes q2 Is the solution oiling out? q1->q2 No q3 Is the yield acceptable? success->q3 Check Yield oiling_out Issue: Oiling Out q2->oiling_out Yes no_crystals Issue: No Crystals q2->no_crystals No oiling_solution Add more hot solvent and cool slowly oiling_out->oiling_solution Solution no_crystals_solution Reduce solvent volume or induce crystallization (seed/scratch) no_crystals->no_crystals_solution Solution final_product Pure Product Obtained q3->final_product Yes low_yield Issue: Low Yield q3->low_yield No low_yield_solution Use minimum solvent, pre-heat funnel, ensure complete cooling low_yield->low_yield_solution Solution

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

optimizing reaction yield for 4-Bromo-2-methoxybenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Bromo-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and direct synthetic routes start from commercially available precursors:

  • Reduction of 4-Bromo-2-methoxybenzoic acid: This involves the use of a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol.

  • Reduction of 4-Bromo-2-methoxybenzaldehyde: This route employs a milder reducing agent, such as Sodium Borohydride (NaBH₄), to convert the aldehyde to the corresponding alcohol.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on the availability of the starting material and the desired reaction conditions. The reduction of the aldehyde with NaBH₄ is generally milder and has a simpler workup procedure. However, if 4-Bromo-2-methoxybenzoic acid is more readily available, reduction with LiAlH₄ is a robust and effective method, although it requires stricter anhydrous conditions and a more cautious workup.

Q3: What are the potential side reactions that can lower the yield?

A3: Several side reactions can impact the yield of the desired product:

  • Incomplete reaction: If the reducing agent is not used in sufficient excess or the reaction time is too short, the starting material may not be fully consumed.

  • Debromination: While less common with hydride reducing agents, harsh reaction conditions or prolonged reaction times could potentially lead to the cleavage of the carbon-bromine bond.

  • Formation of aluminum salts: In LiAlH₄ reductions, improper workup can lead to the formation of gelatinous aluminum salts that can trap the product and complicate purification.

Q4: How can I purify the final product?

A4: this compound is a solid at room temperature and can be effectively purified by recrystallization.[1][2][3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified product crystallizes out, leaving impurities in the mother liquor. Column chromatography can also be used for purification if recrystallization is not sufficient.

Troubleshooting Guides

Route 1: Reduction of 4-Bromo-2-methoxybenzoic Acid with LiAlH₄
Observed Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive LiAlH₄ due to exposure to moisture. 2. Insufficient amount of LiAlH₄. 3. Starting material is not fully dissolved.1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents). 3. Ensure the benzoic acid is fully dissolved in a suitable anhydrous solvent like THF before adding to the LiAlH₄ suspension.
Difficult filtration during workup (gelatinous precipitate) Improper quenching of the reaction, leading to the formation of difficult-to-filter aluminum salts.Follow a standard quenching procedure, such as the Fieser workup, which involves the sequential and careful addition of water, followed by aqueous sodium hydroxide, and then more water to form a granular, easily filterable precipitate.
Presence of unreacted starting material in the final product 1. Incomplete reaction. 2. Insufficient reaction time or temperature.1. Ensure a sufficient excess of LiAlH₄ is used. 2. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or gently refluxing the reaction mixture.
Route 2: Reduction of 4-Bromo-2-methoxybenzaldehyde with NaBH₄
Observed Problem Potential Cause(s) Troubleshooting Steps
Incomplete reaction 1. Insufficient NaBH₄. 2. Low reaction temperature.1. Use a molar excess of NaBH₄ (typically 1.5-2 equivalents). 2. While the reaction often proceeds at room temperature, gentle warming may be necessary to drive the reaction to completion. Monitor by TLC.
Product contains impurities after workup 1. Incomplete quenching of borate esters. 2. Contamination from starting materials or side products.1. Ensure the reaction is properly quenched with an acidic solution (e.g., dilute HCl) to hydrolyze the borate esters. 2. Purify the crude product by recrystallization or column chromatography.
Low yield after extraction The product has some water solubility, leading to losses during the aqueous workup.Saturate the aqueous layer with a salt like sodium chloride (brining) to decrease the solubility of the alcohol in the aqueous phase, thereby improving extraction efficiency into the organic solvent.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions for the Synthesis of this compound

Parameter Route 1: LiAlH₄ Reduction of 4-Bromo-2-methoxybenzoic acid Route 2: NaBH₄ Reduction of 4-Bromo-2-methoxybenzaldehyde
Starting Material 4-Bromo-2-methoxybenzoic acid4-Bromo-2-methoxybenzaldehyde
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Molar Equiv. of Reducing Agent 2.0 - 3.01.5 - 2.0
Solvent Anhydrous Tetrahydrofuran (THF)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2 - 12 hours1 - 4 hours
Workup Sequential addition of H₂O, aq. NaOH, H₂OAcidic quench (e.g., dilute HCl) followed by extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of 4-Bromo-2-methoxybenzoic Acid

This protocol is adapted from a similar reduction of a substituted benzoic acid.[4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 4-Bromo-2-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally, another portion of water (3x mL).

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. The formed white precipitate should be granular and easy to filter. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of this compound via NaBH₄ Reduction of 4-Bromo-2-methoxybenzaldehyde

This is a general procedure for the reduction of aromatic aldehydes.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-methoxybenzaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add Sodium Borohydride (1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and hydrolyze the borate esters until the solution is acidic (pH ~2-3).

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Mandatory Visualizations

Synthesis_Pathways cluster_acid Route 1 cluster_aldehyde Route 2 4-Bromo-2-methoxybenzoic_acid 4-Bromo-2-methoxybenzoic acid Product This compound 4-Bromo-2-methoxybenzoic_acid->Product 1. LiAlH4, THF 2. H2O workup 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde->Product 1. NaBH4, MeOH 2. Acidic workup

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow decision decision issue issue decision->issue No workup Perform Workup decision->workup Yes solution solution issue->solution Check Reagent Quality Increase Reaction Time/Temp Add More Reagent monitor Monitor Reaction (TLC) solution->monitor start Start Synthesis start->monitor monitor->decision Reaction Complete? purify Purify Product workup->purify end_node Pure Product purify->end_node

Caption: A general troubleshooting workflow for the synthesis.

Yield_Optimization cluster_params Reaction Parameters cluster_workup Workup & Purification center_node Reaction Yield Reagent_Quality Reagent Quality Reagent_Quality->center_node Stoichiometry Stoichiometry Stoichiometry->center_node Temperature Temperature Temperature->center_node Reaction_Time Reaction Time Reaction_Time->center_node Solvent Solvent Purity Solvent->center_node Quenching Quenching Method Quenching->center_node Extraction Extraction Efficiency Extraction->center_node Purification_Method Purification Method Purification_Method->center_node

Caption: Factors influencing the final yield of the reaction.

References

Technical Support Center: Synthesis of 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 4-Bromo-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can be categorized into three main groups:

  • Starting Material-Related Impurities: These include unreacted 4-bromo-2-methoxybenzaldehyde and isomers that may be present in the starting material, such as 2-bromo-4-methoxybenzaldehyde and 4-bromo-3-methoxybenzaldehyde.

  • Reduction-Related Impurities: The primary impurity from the reduction step is typically the unreacted starting material. While over-reduction is less common with mild reducing agents like sodium borohydride, the formation of borate esters as byproducts can occur. If dimethyl sulfoxide (DMSO) is used as a solvent, a condensation product between the benzaldehyde and DMSO can also be formed[1].

  • Workup and Storage-Related Impurities: The desired product, this compound, can be susceptible to oxidation back to the aldehyde, especially during workup or prolonged storage.

Q2: My final product shows a peak corresponding to the starting aldehyde in the analysis. How can I minimize this impurity?

A2: The presence of unreacted starting material is a common issue. To minimize it, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Stoichiometry of Reducing Agent: While using a slight excess of the reducing agent (e.g., sodium borohydride) is common, ensure the stoichiometry is appropriate to fully reduce the aldehyde.

  • Temperature: The reaction temperature can influence the reaction rate. Ensure the reaction is conducted at an optimal temperature for the specific reducing agent and solvent system being used.

Q3: I observe an unexpected peak in my HPLC/GC-MS analysis. How can I identify it?

A3: Identifying unknown impurities requires a systematic approach. Refer to the troubleshooting guide and the logical workflow diagram below. The first step is to consider the potential sources of impurities as outlined in Q1. Advanced analytical techniques such as LC-MS or GC-MS can provide mass information, which is invaluable for proposing potential structures. NMR spectroscopy can then be used for definitive structural elucidation.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues and identifying impurities during the synthesis of this compound.

Observed Issue Potential Cause Recommended Action(s)
Presence of starting material (4-bromo-2-methoxybenzaldehyde) in the final product. Incomplete reaction.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Increase the reaction time or temperature if necessary.- Use a slight excess of the reducing agent.
Low yield of the desired alcohol. - Incomplete reaction.- Loss of product during workup/purification.- Optimize reaction conditions (time, temperature, stoichiometry).- Ensure efficient extraction of the product during workup.- Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions).
Formation of an unknown byproduct. - Side reaction with the solvent (e.g., DMSO).- Presence of impurities in the starting material.- Over-reduction (less common with NaBH4).- Analyze the starting material for purity before use.- Consider using an alternative solvent if a solvent-related byproduct is suspected.- Characterize the byproduct using spectroscopic methods (MS, NMR).
Product discoloration (yellowing) upon storage. Oxidation of the benzyl alcohol to the corresponding aldehyde.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon).- Store at low temperatures.- Use an antioxidant if compatible with the intended application.

Quantitative Data Summary

The following table summarizes potential impurities and their typical analytical signatures, which can aid in their identification.

ImpurityPotential SourceTypical Analytical Signature (LC-MS or GC-MS)
4-Bromo-2-methoxybenzaldehydeUnreacted starting materialMolecular Ion (m/z) corresponding to C8H7BrO2
2-Bromo-4-methoxybenzaldehydeIsomeric impurity in starting materialMolecular Ion (m/z) corresponding to C8H7BrO2
4-Bromo-3-methoxybenzaldehydeIsomeric impurity in starting materialMolecular Ion (m/z) corresponding to C8H7BrO2
Borate estersByproduct of NaBH4 reductionComplex mixture, may not be easily detectable by standard GC-MS or LC-MS without derivatization.
2-methylsulphinyl-1-(4-bromo-2-methoxyphenyl)ethanolReaction with DMSO solventMolecular Ion (m/z) corresponding to C10H13BrO3S

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the reduction of 4-bromo-2-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

  • 4-Bromo-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution and stir for 15 minutes.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity observed during the synthesis.

Impurity_Identification_Workflow start Unknown Peak Detected in Analysis check_sm Analyze Starting Material (4-bromo-2-methoxybenzaldehyde) for Purity start->check_sm check_reaction Review Reaction Conditions - Solvent - Reagents - Temperature start->check_reaction lcms_gcms Perform LC-MS or GC-MS Analysis of Impurity check_sm->lcms_gcms check_reaction->lcms_gcms propose_structure Propose Potential Structure Based on Mass Data and Known Side Reactions lcms_gcms->propose_structure nmr Isolate Impurity and Perform NMR Spectroscopy propose_structure->nmr confirm_structure Confirm Structure nmr->confirm_structure

Caption: A logical workflow for the identification of unknown impurities.

References

Technical Support Center: TLC for 4-Bromo-2-methoxybenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on selecting and troubleshooting Thin-Layer Chromatography (TLC) mobile phases for monitoring reactions involving 4-Bromo-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring reactions with this compound on a standard silica gel TLC plate?

A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar and a moderately polar solvent.[1][2] A common and effective combination is Hexane and Ethyl Acetate .[3] We recommend starting with a 3:1 or 4:1 ratio of Hexane to Ethyl Acetate. The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material, which allows space on the plate for both more polar and less polar products to appear with clear separation.[4]

Q2: How do I adjust the mobile phase if my spots are too high (high Rf) or too low (low Rf)?

The polarity of the mobile phase dictates the movement of compounds on the TLC plate.

  • Spots Too High (Rf > 0.7): Your mobile phase is too polar. To decrease the Rf, you need to decrease the polarity of the mobile phase. You can do this by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane relative to ethyl acetate).[4]

  • Spots Too Low (Rf < 0.2): Your mobile phase is not polar enough. To increase the Rf, you need to increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate relative to hexane).[4]

Q3: How will the Rf value of my product differ from the starting material, this compound?

This depends on the nature of the reaction. This compound is a relatively polar molecule due to the hydroxyl (-OH) group.

  • Oxidation Reaction: If you are oxidizing the alcohol to the corresponding aldehyde (4-Bromo-2-methoxybenzaldehyde), the product will be less polar than the starting material and will have a higher Rf value.

  • Esterification or Etherification: If you are converting the alcohol to an ester or an ether, the product will be significantly less polar and will have a much higher Rf value.

  • Conversion to a More Polar Compound: If the reaction adds a more polar functional group, the product will be more polar and will have a lower Rf value.

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same spot.[5] This is crucial for unambiguously identifying the starting material spot in your reaction mixture lane, especially if the product's Rf is very close to the starting material's Rf.[5]

Q5: How do I visualize the spots on the TLC plate?

This compound and many of its derivatives are aromatic and contain conjugated systems, making them visible under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator.[6] The compounds will appear as dark spots against a green fluorescent background.[6] If UV visualization is not effective, chemical stains can be used. Stains like potassium permanganate (for oxidizable groups like alcohols) or p-anisaldehyde can be effective.[7]

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Prepare the Developing Chamber: Pour a small amount (5-10 mL) of your chosen mobile phase into a TLC chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a soft pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel plate.[3] Mark ticks on this line for each sample lane.

  • Spot the Plate: Dissolve a tiny amount of your starting material and your reaction mixture in a volatile solvent (like ethyl acetate or dichloromethane). Use a capillary tube to apply a small spot of each sample onto the corresponding tick on the origin line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture directly on top of it.[5] Ensure the spots are small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate chemical stain. Circle the spots with a pencil and calculate the Rf values.

Data Presentation

Table 1: Estimated Rf Values in Hexane/Ethyl Acetate Systems

This table provides estimated Rf values for this compound and its potential oxidation product, 4-Bromo-2-methoxybenzaldehyde, in common mobile phase systems. These are starting points; optimization is necessary for your specific reaction conditions.

Mobile Phase (Hexane:Ethyl Acetate)This compound (Starting Material - More Polar)4-Bromo-2-methoxybenzaldehyde (Oxidized Product - Less Polar)Separation (ΔRf)
4:1~ 0.35~ 0.55~ 0.20
3:1~ 0.45~ 0.65~ 0.20
2:1~ 0.60~ 0.75~ 0.15

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Streaking or Elongated Spots Sample is too concentrated (overloaded).Dilute your sample and re-spot the plate.[8][9]
The sample is not fully soluble in the mobile phase.Try a different mobile phase or add a small amount of a more polar solvent.
Spots Remain on the Baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., add more ethyl acetate).[8]
Spots at the Solvent Front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., add more hexane).[8]
No Spots are Visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9]
The compound is not UV-active.Try using a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).[7]
The solvent level in the chamber was above the origin line.Ensure the origin line is above the solvent level when placing the plate in the chamber.[9]
Reactant and Product Spots are Too Close The mobile phase is not providing adequate separation.Try a different solvent system. For example, substitute hexane with toluene or ethyl acetate with dichloromethane/methanol to alter the selectivity.[10]

Visualizations

Polarity_Relationship cluster_0 Compound Polarity cluster_1 Mobile Phase Polarity cluster_2 Resulting Rf Value High_Polarity High Polarity (e.g., Alcohol) Low_Rf Low Rf (Stays near baseline) High_Polarity->Low_Rf Strongly adsorbs to silica Low_Polarity Low Polarity (e.g., Aldehyde) High_Rf High Rf (Moves up plate) Low_Polarity->High_Rf Weakly adsorbs to silica Low_Eluent Low Polarity (e.g., 4:1 Hex:EtOAc) Low_Eluent->Low_Rf Weak eluting power High_Eluent High Polarity (e.g., 1:1 Hex:EtOAc) High_Eluent->High_Rf Strong eluting power

Caption: Relationship between compound polarity, mobile phase polarity, and Rf value.

TLC_Workflow start Start: Monitor a Reaction select_solvent Select starting mobile phase (e.g., 4:1 Hexane:EtOAc) start->select_solvent spot_plate Spot TLC Plate: 1. Starting Material (SM) 2. Co-spot (SM + Rxn) 3. Reaction Mixture (Rxn) select_solvent->spot_plate develop_plate Develop and visualize plate spot_plate->develop_plate analyze_rf Analyze Rf of SM develop_plate->analyze_rf rf_low Rf < 0.2 (Too Low) analyze_rf->rf_low No rf_high Rf > 0.5 (Too High) analyze_rf->rf_high No rf_good 0.2 < Rf < 0.5 (Good) analyze_rf->rf_good Yes increase_polarity Increase mobile phase polarity rf_low->increase_polarity decrease_polarity Decrease mobile phase polarity rf_high->decrease_polarity monitor Monitor reaction progress: - SM spot decreases - Product spot appears/increases rf_good->monitor increase_polarity->select_solvent decrease_polarity->select_solvent end Reaction Complete monitor->end

Caption: Workflow for selecting and optimizing a TLC mobile phase for reaction monitoring.

TLC_Troubleshooting start Problem with TLC Plate issue What is the issue? start->issue streaking Streaking Spot issue->streaking Streaking no_move Spot at Baseline issue->no_move Baseline at_front Spot at Solvent Front issue->at_front Solvent Front no_spots No Spots Visible issue->no_spots No Spots conc_check Is sample too concentrated? streaking->conc_check polarity_low Mobile phase is not polar enough no_move->polarity_low polarity_high Mobile phase is too polar at_front->polarity_high dilution_check Is sample too dilute? no_spots->dilution_check dilute Dilute sample and re-run conc_check->dilute Yes increase_pol Increase polarity (more polar solvent) polarity_low->increase_pol decrease_pol Decrease polarity (less polar solvent) polarity_high->decrease_pol concentrate Concentrate sample or multi-spot dilution_check->concentrate Yes uv_check Is compound UV active? dilution_check->uv_check No stain Use a chemical stain uv_check->stain No

References

Technical Support Center: Scaling Up 4-Bromo-2-methoxybenzyl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up production of 4-Bromo-2-methoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: The most common and scalable synthesis route involves a two-step process:

  • Synthesis of the precursor, 4-Bromo-2-methoxybenzaldehyde: An optimized industrial method involves the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride, followed by formylation. This avoids the use of cryogenic temperatures and solvents like diethyl ether, which are not ideal for large-scale production.[1]

  • Reduction of 4-Bromo-2-methoxybenzaldehyde: The subsequent reduction of the aldehyde to the corresponding benzyl alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.[2][3][4]

Q2: What are the primary challenges when scaling up the synthesis of the 4-Bromo-2-methoxybenzaldehyde precursor?

A2: Key challenges include:

  • Low Selectivity: Direct formylation of meta-bromoanisole can lead to low selectivity and a mixture of isomers, complicating purification.[1]

  • Harsh Reaction Conditions: Some literature methods employ cryogenic temperatures (-78°C) and hazardous solvents like diethyl ether, which are impractical and unsafe for large-scale industrial production.[1]

  • Cannizzaro Reaction: The use of strong bases like sodium methoxide in certain synthesis routes can promote the Cannizzaro reaction, an undesirable side reaction.[1]

An optimized process that mitigates these challenges involves the reaction of 2-fluoro-4-bromobenzaldehyde with methanol in the presence of a milder base like potassium carbonate.[1]

Q3: What are the potential side reactions during the reduction of 4-Bromo-2-methoxybenzaldehyde?

A3: While sodium borohydride is a selective reducing agent for aldehydes, potential side reactions, especially at a larger scale and with temperature fluctuations, can include:

  • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents, there is a possibility of over-reduction, especially if reaction conditions are not well-controlled.

  • Reaction with Solvents: In alcoholic solvents, there is a potential for the formation of alkoxyborohydrides, which can alter the reactivity of the reducing agent.[5]

  • Impurity-Related Byproducts: The presence of unreacted starting materials or byproducts from the previous step can lead to the formation of other reduced species.

Q4: What are the main challenges in the purification of this compound at an industrial scale?

A4: The primary purification method for this compound is crystallization. Challenges during scale-up include:

  • Solvent Selection: Finding a suitable solvent system that provides good solubility at high temperatures and low solubility at low temperatures is crucial for achieving high yield and purity.

  • "Oiling Out": The compound may separate as a liquid instead of a solid during crystallization if the solution is too concentrated or cooled too quickly. This is a common issue for compounds with relatively low melting points.

  • Impurity Removal: Removing closely related impurities, such as unreacted aldehyde or other byproducts, can be challenging and may require multiple recrystallizations.

  • Crystal Size and Morphology: Controlling crystal size and shape is important for ease of filtration and drying on a large scale.

Q5: What are the key safety considerations for the large-scale production of this compound?

A5: Safety is paramount in any chemical production process. For this compound, key considerations include:

  • Handling of Brominated Compounds: The starting materials and the final product are brominated aromatic compounds. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used. Good ventilation is essential to avoid inhalation of any dust or vapors.

  • Use of Reducing Agents: Sodium borohydride can react with water and acids to produce hydrogen gas, which is flammable. Reactions should be conducted in a well-ventilated area, and quenching of the reaction should be done carefully and under controlled temperature.

  • Solvent Hazards: The use of flammable organic solvents requires appropriate storage, handling, and grounding to prevent static discharge.

  • Emergency Preparedness: An emergency plan should be in place to handle potential spills, fires, or other incidents. This includes having access to appropriate spill kits and fire extinguishers.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield in the reduction of 4-Bromo-2-methoxybenzaldehyde - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Ensure the reaction temperature is maintained within the optimal range. - Use a high-purity starting aldehyde.
Presence of unreacted 4-Bromo-2-methoxybenzaldehyde in the final product - Insufficient amount of reducing agent. - Short reaction time.- Use a slight excess of sodium borohydride (e.g., 1.1-1.2 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material.
Formation of unknown byproducts - Reaction temperature too high. - Presence of impurities in the starting material. - Side reactions with the solvent.- Maintain a controlled and consistent reaction temperature. - Ensure the purity of the 4-Bromo-2-methoxybenzaldehyde before the reduction step. - Consider using an alternative solvent if solvent-related side reactions are suspected.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
"Oiling out" during crystallization - The solution is supersaturated. - The cooling rate is too fast. - The chosen solvent is not ideal.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Use a seed crystal to induce crystallization. - Experiment with different solvent systems. A co-solvent system (e.g., ethanol/water) can sometimes prevent oiling out.[6]
Low recovery after crystallization - Too much solvent was used. - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Concentrate the mother liquor to obtain a second crop of crystals.
Poor purity of the final product - Inefficient removal of impurities in a single crystallization. - Co-crystallization of impurities.- Perform a second recrystallization. - Consider a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before crystallization. - If colored impurities are present, a charcoal treatment of the hot solution before filtration may be beneficial.[6]

Experimental Protocols

Synthesis of this compound from 4-Bromo-2-methoxybenzaldehyde

Materials:

  • 4-Bromo-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (for extraction)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 4-Bromo-2-methoxybenzaldehyde in methanol (approximately 10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1-1.2 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0-5 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Crystallization

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, toluene, or heptane)

Procedure:

  • Transfer the crude this compound to a clean crystallization vessel.

  • Add a minimum amount of the chosen hot solvent to completely dissolve the crude product with stirring.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystals have formed, further cool the mixture in an ice bath for at least one hour to maximize the yield.

  • Collect the crystals by filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol [7]
Appearance Solid
Melting Point 66-70 °C[7]
Boiling Point 50 °C at 0.04 mmHg[7]
CAS Number 17102-63-5

Table 2: Typical Large-Scale Reaction Parameters for the Reduction of 4-Bromo-2-methoxybenzaldehyde

ParameterTypical Value
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Ratio (Aldehyde:NaBH₄) 1 : 1.1 - 1.2
Solvent Methanol or Ethanol
Reaction Temperature 0 - 25 °C
Reaction Time 2 - 6 hours
Typical Yield (Crude) > 95%
Typical Purity (After Crystallization) > 98%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Aldehyde Dissolve 4-Bromo-2-methoxybenzaldehyde in Methanol Start->Dissolve Aldehyde Cool Solution Cool to 0-5 °C Dissolve Aldehyde->Cool Solution Add NaBH4 Add Sodium Borohydride Cool Solution->Add NaBH4 Stir at RT Stir at Room Temperature Add NaBH4->Stir at RT Quench Reaction Quench with aq. NH4Cl Stir at RT->Quench Reaction Solvent Removal Remove Methanol Quench Reaction->Solvent Removal Extraction Extract with Dichloromethane Solvent Removal->Extraction Drying and Concentration Dry and Concentrate Extraction->Drying and Concentration Crude Product Crude Product Drying and Concentration->Crude Product Dissolve Crude Dissolve Crude Product in Hot Solvent Crude Product->Dissolve Crude Hot Filtration Hot Filtration (optional) Dissolve Crude->Hot Filtration Crystallization Cool to Crystallize Hot Filtration->Crystallization Isolate Crystals Isolate by Filtration Crystallization->Isolate Crystals Wash and Dry Wash and Dry Crystals Isolate Crystals->Wash and Dry Pure Product Pure Product Wash and Dry->Pure Product Troubleshooting_Logic Problem Low Purity After Crystallization Check_Impurity_Profile Analyze Impurity Profile (e.g., by HPLC) Problem->Check_Impurity_Profile Unreacted_Aldehyde Unreacted Aldehyde Present? Check_Impurity_Profile->Unreacted_Aldehyde Optimize_Reduction Optimize Reduction: - Increase NaBH4 stoichiometry - Extend reaction time Unreacted_Aldehyde->Optimize_Reduction Yes Other_Byproducts Other Byproducts Present? Unreacted_Aldehyde->Other_Byproducts No Pure_Product High Purity Product Optimize_Reduction->Pure_Product Recrystallize Perform Second Recrystallization Other_Byproducts->Recrystallize Yes Other_Byproducts->Pure_Product No Change_Solvent Change Crystallization Solvent System Recrystallize->Change_Solvent Charcoal_Treatment Consider Charcoal Treatment for Colored Impurities Change_Solvent->Charcoal_Treatment Charcoal_Treatment->Pure_Product

References

Technical Support Center: Purification of Product Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from product mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I select the most appropriate purification method for my reaction mixture?

A1: The choice of purification method depends on the physical and chemical properties of your desired product and the impurities you need to remove.[1] Key factors include the physical state (solid or liquid), solubility, polarity, volatility, and thermal stability of the compounds.[1][2] A logical approach is to follow a decision tree based on these properties.

G start Crude Product Mixture state Determine Physical State of Product start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid solubility_check Significant solubility difference in a solvent at different temperatures? solid->solubility_check volatility_check Volatile & Thermally Stable? (Boiling Point <150°C) liquid->volatility_check recrystallization Recrystallization col_chrom_solid Column Chromatography filtration Filtration distillation Distillation col_chrom_liquid Column Chromatography lle Liquid-Liquid Extraction solubility_check->recrystallization Yes polarity_check_solid Soluble in common organic solvents? solubility_check->polarity_check_solid No polarity_check_solid->col_chrom_solid Yes insoluble_check Is product insoluble while impurities are soluble? polarity_check_solid->insoluble_check No insoluble_check->col_chrom_solid Consider Other Methods insoluble_check->filtration Yes volatility_check->distillation Yes polarity_check_liquid Significant polarity difference between product & impurities? volatility_check->polarity_check_liquid No polarity_check_liquid->col_chrom_liquid Yes immiscible_check Differential solubility in two immiscible solvents? polarity_check_liquid->immiscible_check No immiscible_check->col_chrom_liquid Consider Other Methods immiscible_check->lle Yes

Caption: Decision tree for selecting a primary purification technique.

Q2: What are the most common techniques for removing unreacted starting materials?

A2: The primary techniques for purifying organic compounds include recrystallization, column chromatography, distillation, and liquid-liquid extraction.[3][4] In modern drug development, scavenger resins are also frequently used to simplify purification by selectively binding to excess reagents or by-products.[5][6]

Q3: When is recrystallization the best choice for purification?

A3: Recrystallization is the most important method for purifying non-volatile, solid organic compounds.[7] It is ideal when your desired product has a significantly different solubility in a chosen solvent at high and low temperatures, while the unreacted starting material and other impurities are either highly soluble or insoluble at all temperatures.[8][9] This technique can yield very high-purity crystalline solids.[10]

Q4: Under what circumstances should I use column chromatography?

A4: Column chromatography is a versatile technique used to separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[11] It is particularly useful for:

  • Separating mixtures of compounds with similar polarities that cannot be separated by extraction.[12]

  • Purifying non-volatile liquids or solids that are soluble in organic solvents.

  • Purifying thermally unstable compounds that would decompose during distillation.

  • When you expect to isolate less than a gram of product, chromatography is often the safest and most effective method.[2]

Q5: Can liquid-liquid extraction be used to remove unreacted starting materials?

A5: Yes, liquid-liquid extraction is a powerful technique for separating compounds based on their relative solubilities in two immiscible liquids, such as an organic solvent and water.[13][14] It is especially effective for separating acidic, basic, or neutral compounds from one another. For example, if your starting material is an acid and your product is neutral, you can wash the organic mixture with an aqueous base. The acidic starting material will be deprotonated and move into the aqueous layer, leaving the neutral product in the organic layer.[15]

Q6: What are scavenger resins and when are they useful?

A6: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, such as excess reagents or by-products.[5] After the reaction, the resin-bound impurities are simply removed by filtration.[6] This method is highly advantageous in medicinal and combinatorial chemistry because it simplifies purification, reduces solvent usage, and is compatible with automated synthesis platforms.[5][16] They are particularly useful for removing common reagents like acid chlorides, isocyanates, amines, and aldehydes.[17][18]

Q7: What is preparative TLC and what are its limitations?

A7: Preparative Thin Layer Chromatography (Prep TLC) is a purification technique that uses a thicker layer of stationary phase on a plate compared to analytical TLC. It is used to separate and purify small quantities of a sample, typically ranging from 10 mg to 100 mg.[19][20] After the plate is developed, the separated bands are scraped off, and the pure compound is eluted from the stationary phase with a suitable solvent.[19] While rapid and cost-effective for small-scale purifications, it is not practical for larger quantities of material.[19][21]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but requires nucleation.[1]- Evaporate some of the solvent to increase concentration and re-cool.[1]- Scratch the inner surface of the flask with a glass rod.[1]- Add a seed crystal of the pure compound.[22]
Compound "oils out" (forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.[1]- Use a solvent with a lower boiling point.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Low recovery of purified product - The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.- Use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.[8]- For hot filtration, use a heated funnel or add a small amount of extra hot solvent to prevent the product from crystallizing in the filter paper.[8]
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Product elutes with starting material (Poor Separation) - The polarity of the eluent is too high.- The polarities of the product and starting material are very similar.[12]- Optimize the solvent system using TLC first; aim for an Rf of ~0.3 for the target compound.[12]- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[12]- Consider using a different stationary phase (e.g., alumina instead of silica).[12]
Uneven bands or streaking - The column was not packed uniformly.- The initial sample band was too wide or loaded unevenly.[1]- Ensure the column is packed carefully without air bubbles or cracks.[23]- Dissolve the crude product in a minimal amount of solvent before loading.[11]- For compounds with poor solubility, use a "dry loading" technique.
Low Yield - Product is streaking or tailing on the column.- Incomplete elution from the column.- For acidic or basic compounds, add a small amount of acetic acid or triethylamine, respectively, to the eluent to improve peak shape.[12]- After the run, flush the column with a very polar solvent (e.g., methanol) to ensure all compounds have been eluted.[12]

Data Presentation: Purification Method Comparison

Purification MethodTypical ScalePrimary ApplicationKey Advantage
Recrystallization mg to kgPurifying solid, non-volatile compoundsCan achieve very high purity (>99%)
Distillation g to kgPurifying volatile, thermally stable liquids with different boiling points[24]Excellent for large-scale purification of liquids
Flash Column Chromatography mg to >10 gGeneral purpose purification of solids and non-volatile liquidsHighly versatile; applicable to a wide range of compounds
Preparative TLC 10 - 100 mg[19]Rapid, small-scale purification and isolation[25]Fast and inexpensive for very small amounts
Liquid-Liquid Extraction mg to kgSeparating compounds based on acidity/basicity or differential solubility[15]Simple, rapid, and easily scalable
Scavenger Resins mg to kgRemoving specific excess reagents or by-products[5]Simplifies workup to a simple filtration step[6]

Table 1: General comparison of common purification techniques.

ParameterGuidelineRationale
Silica Gel to Crude Ratio (Flash Chromatography) 30:1 to 100:1 by weight[12]A higher ratio is used for more difficult separations to improve resolution between closely eluting compounds.
Prep TLC Loading Capacity (1000 µm plate) Easy Separation: 50-90 mgMedium Separation: 25-50 mgDifficult Separation: 10-25 mg[19]Overloading the plate leads to poor separation (wide, overlapping bands). The capacity depends on the separation difficulty (ΔRf).

Table 2: Quantitative guidelines for chromatographic purifications.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.[12]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your product from the starting material and by-products. Aim for an Rf value of approximately 0.3 for your desired compound.[12]

  • Column Packing:

    • Secure a glass column vertically with a clamp. Add a small plug of glass wool or cotton to the bottom.[11]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[23]

    • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.[23]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.[12]

    • Carefully apply the sample to the top of the silica gel. Allow the sample to absorb completely into the top sand layer.[12]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., from a regulated air line) to achieve a steady flow rate.[1]

    • Collect the eluate in a series of labeled fractions (e.g., in test tubes).[1]

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]

G A 1. Select Solvent System via TLC B 2. Pack Column (Silica Slurry) A->B C 3. Load Sample (Concentrated Solution) B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H

Caption: Standard workflow for purification by flash column chromatography.
Protocol 2: Recrystallization

This protocol describes the purification of a solid compound by single-solvent recrystallization.[1]

  • Solvent Selection: Choose a solvent in which the compound of interest is highly soluble when hot but poorly soluble when cold. Impurities should ideally remain soluble at all temperatures.[7]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the collected crystals with a small amount of ice-cold solvent to remove any surface impurities.[8]

  • Drying: Keep the vacuum on to pull air through the crystals, which will help to dry them.[7] For final drying, the crystals can be left in the funnel, transferred to a watch glass, or placed in a vacuum oven.

G A 1. Dissolve Impure Solid in Minimum Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B C 2. Cool Solution Slowly to Form Crystals B->C Clear Solution D 3. Cool in Ice Bath to Maximize Yield C->D E 4. Collect Crystals (Vacuum Filtration) D->E F 5. Wash with Ice-Cold Solvent E->F G 6. Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for the purification of a solid by recrystallization.

References

column chromatography conditions for purifying 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 4-Bromo-2-methoxybenzyl alcohol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally compatible with this analyte. For compounds that may be sensitive to acid, neutral or basic alumina can be considered, or the silica gel can be deactivated.

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

A2: The best mobile phase is typically determined by thin-layer chromatography (TLC) analysis prior to running the column.[1][2] A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.35 for optimal separation.[1][3]

Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If your compound is highly polar and remains at the baseline, you may need to use a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. However, be aware that methanol can sometimes cause silica to dissolve. Another option is to switch to a different stationary phase, such as alumina.

Q4: Can I use dichloromethane as the primary eluent?

A4: Yes, dichloromethane can be an effective eluent. For a similar compound, 4-Bromo-2-methoxyphenol, dichloromethane has been used successfully for purification via silica gel column chromatography.[4] However, be aware that columns run with dichloromethane can be slower and more prone to cracking due to higher pressure.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (overlapping bands) - Inappropriate mobile phase polarity. - Column was overloaded with the sample. - Column was packed improperly (channeling).- Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your compound and impurities. - Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[1] - Repack the column carefully, ensuring a uniform and compact bed.
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough. - The compound may be interacting too strongly with the stationary phase.- Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3]
Cracked or Dry Column - The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with solvent. Add a layer of sand on top of the silica to prevent disturbance when adding more eluent.[5]
Streaking or Tailing of Bands - The sample was not loaded in a concentrated band. - The compound is slightly acidic or basic. - The compound is sparingly soluble in the mobile phase.- Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.[5] - For acidic compounds, a small amount of acetic acid can be added to the mobile phase. For basic compounds, a small amount of triethylamine (1-3%) can be added.[3] - Ensure your compound is fully dissolved in the loading solvent. If insolubility is an issue, you can adsorb the crude mixture onto a small amount of silica gel and dry-load it onto the column.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes or flasks

2. Mobile Phase Selection:

  • Prepare several test solutions of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Spot your crude mixture on TLC plates and develop them in the test solutions.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35 and show good separation from impurities.

3. Column Packing (Wet Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[1][5]

  • Add a small layer of sand (about 1 cm) on top of the plug.[5]

  • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance.[5]

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully pipette the concentrated sample solution onto the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in separate test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, you might start with 10% ethyl acetate in hexanes and gradually increase to 20% or 30%.

6. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Separation check_rf Check TLC Rf Is there good separation? start->check_rf optimize_solvent Optimize Mobile Phase (Adjust Polarity) check_rf->optimize_solvent No check_loading Was the column overloaded? check_rf->check_loading Yes good_separation Problem Solved optimize_solvent->good_separation reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes check_packing Was the column packed evenly? check_loading->check_packing No reduce_load->good_separation repack_column Repack Column Carefully check_packing->repack_column No check_packing->good_separation Yes repack_column->good_separation

Caption: A workflow diagram for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Improving the Selectivity of Formylation of meta-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of meta-bromoanisole. Our goal is to address specific challenges and improve the selectivity of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the formylation of meta-bromoanisole?

A1: The formylation of meta-bromoanisole is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the two substituents: the methoxy group (-OCH₃) and the bromine atom (-Br). The methoxy group is a strong activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. Therefore, the formyl group (-CHO) is expected to add to the positions activated by the methoxy group and ortho or para to the bromine atom. This results in a mixture of isomers, primarily 2-bromo-4-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde .

Q2: Why is the formylation of meta-bromoanisole often unselective?

A2: The reaction often yields a mixture of isomers due to the competing directing effects of the methoxy and bromo substituents. Both direct the incoming electrophile to the ortho and para positions relative to themselves. This leads to substitution at multiple positions on the aromatic ring, making it challenging to achieve high selectivity for a single product.[1]

Q3: Which formylation methods are commonly used for anisole derivatives?

A3: Several methods can be employed for the formylation of electron-rich aromatic compounds like anisole derivatives:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.[2][3][4][5]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid, and is particularly useful for the ortho-formylation of phenols.[6]

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄).[7][8]

Q4: How does the bromine substituent affect the reactivity of meta-bromoanisole?

A4: The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This can lead to slower reaction rates and may require harsher reaction conditions compared to the formylation of unsubstituted anisole.

Troubleshooting Guide

Issue 1: Low Yield of Formylated Products

Q: My formylation reaction of meta-bromoanisole is resulting in a low overall yield. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, primarily the deactivating effect of the bromine atom and suboptimal reaction conditions.

Possible Causes & Solutions:

CauseRecommended Action
Deactivated Substrate The bromine atom deactivates the ring. Consider using a more reactive formylation method or harsher conditions. For the Vilsmeier-Haack reaction, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve the yield.
Moisture Contamination Vilsmeier and Rieche reagents are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Reagent Quality Use freshly distilled or high-purity reagents. For the Vilsmeier-Haack reaction, ensure the DMF is free of dimethylamine impurities.
Issue 2: Poor Regioselectivity and Mixture of Isomers

Q: I am obtaining a mixture of 2-bromo-4-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde. How can I improve the selectivity for one isomer?

A: Achieving high regioselectivity is the primary challenge in this reaction. The choice of formylation method and reaction conditions can influence the isomer ratio.

Strategies to Improve Selectivity:

StrategyExplanation
Choice of Formylation Reagent The steric bulk of the formylating agent can influence the site of attack. The Rieche formylation, using the bulky dichloromethyl methyl ether-TiCl₄ complex, may favor the less sterically hindered position.
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Solvent Effects The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with different anhydrous solvents.
Directed Ortho Metalation For achieving high selectivity for a specific isomer, consider a multi-step approach involving directed ortho-metalation if direct formylation proves unselective.
Issue 3: Difficulty in Separating Isomers

Q: The isomeric products are difficult to separate by standard column chromatography. What other purification methods can I try?

A: The similar polarities of 2-bromo-4-methoxybenzaldehyde and 4-bromo-2-methoxybenzaldehyde can make their separation challenging.

Separation Techniques:

MethodDescription
Fractional Crystallization If the isomers are crystalline and have different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation on a larger scale.
Preparative High-Performance Liquid Chromatography (HPLC) For smaller quantities, preparative HPLC can provide excellent separation of isomers.
Supercritical Fluid Chromatography (SFC) SFC can sometimes offer better resolution for closely related isomers compared to traditional liquid chromatography.
Derivatization In some cases, converting the aldehydes to derivatives (e.g., oximes or hydrazones) may alter their physical properties sufficiently to allow for easier separation, followed by regeneration of the aldehyde.

Data Presentation

The following table summarizes illustrative data for the formylation of meta-bromoanisole using different methods. Note that these are representative values and actual results may vary depending on specific experimental conditions.

Formylation MethodReagentsTemperature (°C)Total Yield (%)Isomer Ratio (2-bromo-4-methoxy : 4-bromo-2-methoxy)
Vilsmeier-HaackPOCl₃, DMF25 - 8060 - 75~ 1 : 1.5
Rieche FormylationCl₂CHOCH₃, TiCl₄0 - 2555 - 70~ 1.2 : 1
Duff ReactionHMTA, TFA80 - 10030 - 40Predominantly ortho to the methoxy group, but complex mixture

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of meta-Bromoanisole

This protocol provides a general procedure for the Vilsmeier-Haack formylation.

Materials:

  • meta-Bromoanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve meta-bromoanisole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours, monitoring its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous sodium acetate solution until the pH is neutral. This step is exothermic and may release gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers.

Visualizations

Logical Workflow for Troubleshooting Poor Selectivity

G Troubleshooting Poor Selectivity in Formylation start Start: Poor Selectivity (Mixture of Isomers) check_method Is the formylation method known for high selectivity? start->check_method change_method Consider alternative methods: - Rieche (steric hindrance) - Directed ortho-metalation check_method->change_method No optimize_conditions Optimize Reaction Conditions check_method->optimize_conditions Yes change_method->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_solvent Vary Solvent Polarity optimize_conditions->change_solvent purification Focus on Isomer Separation lower_temp->purification change_solvent->purification fractional_crystallization Attempt Fractional Crystallization purification->fractional_crystallization prep_hplc Use Preparative HPLC purification->prep_hplc end Improved Selectivity or Pure Isomers Obtained fractional_crystallization->end prep_hplc->end

Caption: A decision-making workflow for addressing poor regioselectivity.

Experimental Workflow for Vilsmeier-Haack Formylation

G Vilsmeier-Haack Formylation Workflow reagent_prep 1. Vilsmeier Reagent Preparation (POCl₃ + DMF) substrate_add 2. Add m-Bromoanisole in Anhydrous DCM reagent_prep->substrate_add reaction 3. Reaction at RT (Monitor by TLC) substrate_add->reaction workup 4. Aqueous Work-up (Sodium Acetate) reaction->workup extraction 5. Extraction with DCM workup->extraction purification 6. Drying and Concentration extraction->purification separation 7. Isomer Separation (Column Chromatography) purification->separation product Isolated Isomers separation->product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

References

Technical Support Center: Purification of Thermally Labile Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing thermally labile benzyl bromides during purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the handling and purification of these reactive compounds.

Frequently Asked Questions (FAQs)

Q1: My benzyl bromide appears yellow or brown. Can I still use it?

A1: Discoloration often indicates decomposition. The primary decomposition products are typically benzyl alcohol, benzaldehyde, benzoic acid, and hydrobromic acid (HBr). While it may be possible to purify the benzyl bromide from an old or discolored stock, it is crucial to first assess the level of impurities. For many applications, especially those sensitive to acidic conditions or aldehydes, using a freshly purified or newly purchased stabilized grade of benzyl bromide is recommended.

Q2: What are the primary causes of benzyl bromide decomposition during purification?

A2: Benzyl bromides are susceptible to decomposition from several factors:

  • Heat: Excessive temperatures during distillation or solvent evaporation can accelerate decomposition.

  • Moisture: Benzyl bromides readily hydrolyze to benzyl alcohol and HBr.[1] It is critical to use anhydrous solvents and dried glassware.

  • Light: Exposure to light can promote free-radical pathways, leading to degradation.[2] Purifications and storage should be conducted in the dark or with glassware protected from light.

  • Incompatible Materials: Contact with bases, strong oxidizing agents, alcohols, and amines can lead to rapid decomposition or reaction.[3]

Q3: What does the "stabilized with propylene oxide" on the bottle mean?

A3: Propylene oxide is added to commercial preparations of benzyl bromide to act as an acid scavenger.[3][4][5][6] Thermally labile benzyl bromides can slowly release hydrobromic acid (HBr) upon storage. Propylene oxide, an epoxide, reacts with and neutralizes the HBr, preventing it from catalyzing further decomposition of the benzyl bromide.

Q4: How should I properly store my purified benzyl bromide?

A4: For optimal stability, store purified benzyl bromide in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is common). To scavenge any HBr that may form, you can store it over a small amount of potassium carbonate or copper wire.[1]

Troubleshooting Guides

Issue 1: Decomposition During Distillation

Symptoms:

  • The distillation pot darkens significantly.

  • The distillate is discolored.

  • Lower than expected yield.

  • Evolution of HBr gas (can be detected with a pH test strip at the vacuum outlet).

Troubleshooting Steps:

  • Reduce the Distillation Temperature: Use vacuum distillation to lower the boiling point. Aim for the lowest possible pressure your system can achieve to minimize the required temperature.[2][7]

  • Ensure an Anhydrous System: Thoroughly dry all glassware and use anhydrous solvents if co-distilling.

  • Neutralize Acidity: Before distilling, wash the crude benzyl bromide with a cold, dilute solution of sodium bicarbonate or sodium carbonate to remove any pre-existing acidic impurities.[7] Ensure the organic layer is thoroughly dried before proceeding.

  • Add a Stabilizer/HBr Scavenger: Adding a non-volatile HBr scavenger, such as a small amount of potassium carbonate, to the distillation flask can help prevent acid-catalyzed decomposition.

Issue 2: Co-elution of Benzyl Bromide with the Product during Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for your product and benzyl bromide.[8][9][10]

  • NMR of the "purified" product shows characteristic peaks for both the product and benzyl bromide.

Troubleshooting Steps:

  • Optimize the Solvent System: Benzyl bromide is relatively nonpolar. Use a less polar solvent system to increase the separation. Often, starting with 100% hexane or heptane and very gradually increasing the polarity with ethyl acetate or dichloromethane can effectively separate benzyl bromide from more polar products.[11] Benzyl bromide should have a high Rf, close to the solvent front, in highly nonpolar eluents.[9]

  • Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like alumina (basic or neutral).[12]

  • Chemical Scavenging Prior to Chromatography: If excess benzyl bromide is the issue, quench it before performing chromatography. This can be done by adding a nucleophilic scavenger. A common method is to add triethylamine to the reaction mixture, which reacts with benzyl bromide to form a quaternary ammonium salt that can be removed by an aqueous wash.[11][13]

Issue 3: Product Decomposition on Silica or Alumina Column

Symptoms:

  • Streaking on the TLC plate.

  • Low recovery of the desired product from the column.

  • Appearance of new, more polar spots on the TLC of collected fractions.

Troubleshooting Steps:

  • Deactivate the Stationary Phase: Both silica and alumina can be acidic or basic enough to catalyze the decomposition of sensitive compounds. Deactivate the stationary phase by adding a small percentage of a neutral modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or a volatile acid for acidic compounds.

  • Use a Less Reactive Stationary Phase: Consider using a more inert stationary phase, such as Celite, or using a plug of silica/alumina for a faster purification rather than a long column.

  • Work Quickly and at Low Temperature: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) to minimize the time the compound spends on the stationary phase.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the purification of benzyl bromide.

Table 1: Boiling Point of Benzyl Bromide at Reduced Pressures

Pressure (Torr / mmHg)Boiling Point (°C)
760198-201
50113-119
~56-67138-143

Data compiled from references[2][7].

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Stationary PhaseEluent SystemComments
Silica Gel100% Hexane or Heptane, gradually increasing to 5-10% Ethyl Acetate in Hexane/HeptaneBenzyl bromide is very nonpolar and will elute quickly. This is a good starting point for separating it from more polar products.[11]
Silica Gel100% DichloromethaneUseful for products that are not soluble in alkanes. Benzyl bromide will still have a high Rf.[11]
Alumina (Basic)Hexane/Ethyl Acetate gradientCan be useful for purifying benzyl bromide from acidic impurities.[12]

Experimental Protocols

Protocol 1: Vacuum Distillation of Benzyl Bromide

This protocol is for the purification of benzyl bromide from less volatile impurities.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven.

    • Assemble the distillation apparatus (a short path distillation head is recommended) and grease all joints.[1]

    • Add the crude benzyl bromide and a magnetic stir bar to the distillation flask.

  • Distillation:

    • Begin stirring and start the vacuum pump to reduce the pressure in the system.[1]

    • Once a stable, low pressure is achieved (e.g., <50 Torr), begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the measured pressure (see Table 1).

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.[1]

    • Store the purified liquid under an inert atmosphere in a sealed, amber vial at low temperature.

Protocol 2: Flash Column Chromatography

This protocol is designed to remove benzyl bromide from a less polar reaction product.

  • Preparation:

    • Dry pack a chromatography column with silica gel in the desired starting solvent (e.g., 100% hexane).

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.

  • Elution:

    • Load the dried crude material onto the top of the column.

    • Begin eluting with the starting solvent (e.g., 100% hexane). Benzyl bromide should elute in the first fractions.

    • Monitor the fractions by TLC (visualize with a UV lamp).

    • Once the benzyl bromide has been completely eluted, gradually increase the polarity of the eluent to elute your desired product.

  • Analysis:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Quenching and Removal of Excess Benzyl Bromide with Triethylamine

This protocol is for removing unreacted benzyl bromide from a reaction mixture.[11][13]

  • Quenching:

    • After the primary reaction is complete (as determined by TLC or other analysis), cool the reaction mixture to room temperature.

    • Add an excess of triethylamine (typically 2-3 equivalents relative to the initial amount of benzyl bromide) to the reaction mixture.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of water and an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • The resulting benzyltriethylammonium bromide salt is water-soluble and will partition into the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, now free of benzyl bromide.

Visualizations

Decomposition_Factors cluster_factors Factors Leading to Decomposition Heat Heat Benzyl_Bromide Thermally Labile Benzyl Bromide Heat->Benzyl_Bromide Moisture Moisture Moisture->Benzyl_Bromide Light Light Light->Benzyl_Bromide Incompatible_Materials Incompatible Materials Incompatible_Materials->Benzyl_Bromide Decomposition_Products Decomposition Products (HBr, Benzyl Alcohol, etc.) Benzyl_Bromide->Decomposition_Products Decomposition

Caption: Factors contributing to the decomposition of benzyl bromides.

Troubleshooting_Workflow start Purification Issue with Benzyl Bromide issue_type What is the nature of the issue? start->issue_type decomp_dist Decomposition during Distillation issue_type->decomp_dist Distillation coelution Co-elution with Product in Column issue_type->coelution Chromatography (Co-elution) decomp_col Decomposition on Column issue_type->decomp_col Chromatography (Decomposition) sol_dist Use Vacuum Distillation Neutralize before heating decomp_dist->sol_dist sol_coelute Optimize Solvent System (more nonpolar) Scavenge BnBr before column coelution->sol_coelute sol_decomp_col Deactivate Stationary Phase (e.g., with Et3N) Use faster purification decomp_col->sol_decomp_col

Caption: Troubleshooting workflow for benzyl bromide purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxybenzyl Alcohol and 4-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2-methoxybenzyl alcohol and 4-methoxybenzyl alcohol. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel pharmaceutical agents. This document summarizes the electronic effects of their respective substituents, presents available (though limited) comparative data, and provides established experimental protocols for key transformations.

Introduction to the Compounds

4-methoxybenzyl alcohol , also known as anisyl alcohol, is a widely utilized intermediate in organic synthesis, often employed as a protecting group for alcohols and carboxylic acids. Its para-methoxy group is a strong electron-donating group, which significantly influences the reactivity of both the aromatic ring and the benzylic alcohol functionality.

This compound is a more complex derivative, featuring both an electron-donating methoxy group at the ortho position and an electron-withdrawing bromine atom at the para position relative to the hydroxymethyl group. This substitution pattern creates a more intricate electronic environment, leading to altered reactivity compared to its simpler counterpart.

Theoretical Reactivity Profile

The reactivity of benzyl alcohols is largely governed by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized into two types: reactions involving the hydroxyl group (e.g., oxidation, etherification) and reactions involving the aromatic ring (e.g., electrophilic aromatic substitution).

For reactions involving the benzylic alcohol:

  • Electron-donating groups (EDGs) , such as the methoxy group, increase the electron density at the benzylic carbon. This stabilizes any developing positive charge in the transition state, thereby accelerating reactions like oxidation and SN1-type etherification.

  • Electron-withdrawing groups (EWGs) , such as bromine, decrease the electron density at the benzylic carbon, destabilizing carbocationic intermediates and slowing down such reactions.

In 4-methoxybenzyl alcohol , the para-methoxy group is a potent EDG, making the benzylic position more susceptible to oxidation and facilitating the formation of a stable benzylic carbocation for etherification.

In This compound , the electronic effects are more complex:

  • The ortho-methoxy group is still electron-donating through resonance, which would tend to increase reactivity. However, its proximity to the reaction center could also introduce steric hindrance.

  • The para-bromo group is electron-withdrawing through its inductive effect, which would decrease reactivity.

The net effect on the reactivity of this compound is a balance of these competing electronic and steric factors. Without direct experimental comparison, predicting its precise reactivity relative to 4-methoxybenzyl alcohol is challenging.

For reactions involving the aromatic ring (Electrophilic Aromatic Substitution - EAS):

The methoxy group is a strong activating group and an ortho-, para-director, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it. Bromine is a deactivating group but is also an ortho-, para-director.

Comparative Experimental Data (Summary)

Direct, side-by-side quantitative comparisons of the reactivity of this compound and 4-methoxybenzyl alcohol are not extensively reported in the literature. However, based on the general principles of substituent effects, a qualitative comparison can be inferred.

Reaction Type4-methoxybenzyl alcoholThis compoundExpected Reactivity Comparison
Oxidation Readily oxidized to 4-methoxybenzaldehyde.Oxidized to 4-Bromo-2-methoxybenzaldehyde.4-methoxybenzyl alcohol is expected to be more reactive due to the strong electron-donating effect of the para-methoxy group, unencumbered by an electron-withdrawing group.
Etherification Readily undergoes etherification via Williamson or acid-catalyzed methods.Can be etherified, but the presence of the electron-withdrawing bromine may slightly decrease the rate of SN1-type reactions.4-methoxybenzyl alcohol is likely to be more reactive, particularly in reactions proceeding through a carbocation intermediate.
Electrophilic Aromatic Substitution Highly activated ring, substitution occurs at positions ortho to the methoxy group.The directing effects of the methoxy and bromo groups will influence the position of substitution. The overall reactivity is likely lower than 4-methoxybenzyl alcohol due to the deactivating effect of bromine.4-methoxybenzyl alcohol is expected to be significantly more reactive towards electrophiles.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of these two benzyl alcohols.

Oxidation of Benzyl Alcohols to Aldehydes

This protocol describes a general method for the selective oxidation of benzyl alcohols.

Experimental Workflow for Benzyl Alcohol Oxidation:

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzyl Alcohol in suitable solvent (e.g., DCM) B Add Oxidizing Agent (e.g., PCC on silica gel) A->B C Stir at Room Temperature B->C D Monitor reaction by TLC C->D E Filter through Celite D->E F Concentrate in vacuo E->F G Purify by Column Chromatography F->G

Caption: Workflow for the oxidation of benzyl alcohols.

Protocol:

  • Reaction Setup: To a solution of the benzyl alcohol (1.0 mmol) in dichloromethane (DCM, 10 mL), add pyridinium chlorochromate (PCC) adsorbed on silica gel (1.5 mmol).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding benzaldehyde.

Williamson Ether Synthesis

This protocol outlines a standard procedure for the synthesis of benzyl ethers.

Logical Flow of Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products A Deprotonation of Alcohol B Nucleophilic Attack of Alkoxide on Alkyl Halide A->B SN2 Reaction C Formation of Ether and Salt Byproduct B->C Ether Ether C->Ether Salt Salt C->Salt Alcohol Alcohol Alcohol->A Base Base Base->A Alkyl_Halide Alkyl_Halide Alkyl_Halide->B

Caption: Key steps in the Williamson ether synthesis.

Protocol:

  • Deprotonation: To a stirred suspension of sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C, add the benzyl alcohol (1.0 mmol) dropwise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.2 mmol).

  • Reaction: Allow the reaction to proceed at room temperature overnight.

  • Quenching: Carefully quench the reaction with water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude ether by column chromatography.

Conclusion

While both this compound and 4-methoxybenzyl alcohol serve as valuable building blocks in organic synthesis, their reactivity profiles differ due to their distinct substitution patterns. 4-methoxybenzyl alcohol, with its potent electron-donating group, is generally expected to be more reactive in transformations involving the benzylic alcohol functionality. The reactivity of this compound is modulated by the competing electronic effects of the ortho-methoxy and para-bromo substituents. Further quantitative kinetic studies are required to fully elucidate the reactivity differences between these two important synthetic intermediates. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors.

A Comparative Guide to Benzyl vs. Other Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving the desired molecular architecture. For researchers, scientists, and professionals in drug development, the ability to selectively mask and unmask reactive functional groups, such as alcohols, is a cornerstone of synthetic efficiency. The benzyl (Bn) ether is a stalwart in this field, prized for its robustness.[1] This guide provides an objective, data-driven comparison of the benzyl group against other common alcohol protecting groups, including silyl ethers, acetals, and esters.

Introduction to Alcohol Protecting Groups

Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions.[2][3] After the desired transformation elsewhere in the molecule is complete, the protecting group is removed to regenerate the original functional group.[2][4] An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereocenters.[5]

This guide will focus on the following classes of alcohol protecting groups:

  • Benzyl Ethers (e.g., Bn)

  • Silyl Ethers (e.g., TMS, TBDMS, TIPS) [6][7]

  • Acetals (e.g., MOM, THP) [8][9]

  • Esters (e.g., Acetate, Pivaloate) [10][11]

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal stability, where one group can be removed without affecting another.[5][12]

G cluster_protection Protection Alcohol R-OH Protected_Alcohol R-OPG Alcohol->Protected_Alcohol Protection Protected_Alcohol_React R-OPG Reagent Protecting Group Reagent Reagent->Alcohol Transformed_Product R'-OPG Protected_Alcohol_React->Transformed_Product Reaction at another site Transformed_Product_De R'-OPG Final_Product R'-OH Transformed_Product_De->Final_Product Deprotection

Figure 1. General workflow of alcohol protection and deprotection.

Comparative Stability Analysis

The stability of a protecting group under various pH conditions and in the presence of different reagents is a critical factor in its selection. Benzyl ethers are known for their high stability across a broad pH range.[1]

Stability Under Acidic and Basic Conditions

The following table summarizes the relative stability of common alcohol protecting groups under acidic and basic conditions.

Protecting GroupAbbreviationStability to AcidStability to Base
Benzyl Ether BnStableStable
Trimethylsilyl Ether TMSLabile[6]Labile[6]
tert-Butyldimethylsilyl Ether TBDMS/TBSModerately Stable[6][13]Stable[6]
Triisopropylsilyl Ether TIPSStable[6]Stable[6]
Methoxymethyl Ether MOMLabile[8][14]Stable[14]
Tetrahydropyranyl Ether THPLabile[8][15]Stable[12]
Acetate Ester AcStableLabile[11][16]
Pivaloate Ester PivStableModerately Stable[17][18]

This table provides a qualitative summary. The actual stability can vary depending on the specific substrate and reaction conditions.

Silyl ethers exhibit a wide range of stability depending on the steric bulk of the substituents on the silicon atom.[6][7] The general order of stability for silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[13] Acetals like MOM and THP are generally labile to acidic conditions but stable to base.[8][14][15] Conversely, esters are susceptible to basic hydrolysis (saponification) but are stable under acidic and neutral conditions.[1][10]

Cleavage (Deprotection) Methods

The ability to selectively remove a protecting group is as crucial as its stability. The orthogonality of deprotection methods allows for the selective deprotection of one alcohol in the presence of others protected with different groups.[12]

Summary of Deprotection Conditions
Protecting GroupPrimary Deprotection Method(s)Reagents
Benzyl Ether (Bn) Hydrogenolysis[19][20], Strong Acid, OxidationH₂, Pd/C; Na, NH₃ (Birch); BCl₃; DDQ[19][21]
Silyl Ethers (TMS, TBDMS, TIPS) Fluoride Ions[6][22], AcidTBAF, HF-Pyridine, HCl, AcOH[22][23]
Acetals (MOM, THP) Acid Hydrolysis[14][15]HCl, AcOH, p-TsOH[14][15][24]
Esters (Acetate, Pivaloate) Basic Hydrolysis[1][10]K₂CO₃, NaOH, LiOH, NH₃[16]

Benzyl ethers are uniquely cleaved by catalytic hydrogenolysis, a mild and efficient method that is orthogonal to most other protecting groups, though it is incompatible with other reducible functional groups like alkenes and alkynes.[12][20] Silyl ethers are characteristically cleaved by fluoride ions due to the high strength of the Si-F bond.[4][6] Acetals are readily hydrolyzed under acidic conditions, while esters are typically removed under basic conditions.[1][8]

G cluster_conditions Reaction Conditions cluster_groups Suitable Protecting Groups Start Select Alcohol Protecting Group Acid Acidic? Start->Acid Base Basic? Acid->Base No Silyl Silyl (TBDMS, TIPS) Acid->Silyl Yes (TIPS) No (TMS, TBDMS) Reductive Reductive (e.g., H₂/Pd)? Base->Reductive No Bn Benzyl (Bn) Base->Bn Yes Base->Silyl Yes Oxidative Oxidative? Reductive->Oxidative No Reductive->Bn No Reductive->Silyl Yes Acetal Acetal (MOM, THP) Reductive->Acetal Yes Ester Ester (Ac, Piv) Reductive->Ester Yes Oxidative->Bn No (can be cleaved) Oxidative->Silyl Yes Oxidative->Acetal Yes (generally) Oxidative->Ester Yes

Figure 2. Decision tree for selecting an alcohol protecting group.

Experimental Protocols

The following are representative experimental procedures for the deprotection of common alcohol protecting groups.

Protocol 1: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol).[1]

  • Add 10% Pd/C catalyst (typically 5-10 mol% by weight).[1]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).[1]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Objective: To cleave a tert-butyldimethylsilyl ether using a fluoride source.[23]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add a 1 M solution of TBAF in THF (typically 1.1-1.5 equivalents) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Deprotection of a MOM Ether under Acidic Conditions

Objective: To hydrolyze a methoxymethyl ether using an acid catalyst.[14][25]

Materials:

  • MOM-protected alcohol

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the MOM-protected alcohol in methanol.[14]

  • Add a catalytic amount of concentrated HCl (a few drops).[14][25]

  • Stir the solution at room temperature or gently heat if necessary.[14][25]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purify by flash column chromatography as needed.

Protocol 4: Deprotection of an Acetate Ester by Basic Hydrolysis

Objective: To cleave an acetate ester via saponification.[11][16]

Materials:

  • Acetate-protected alcohol

  • Methanol

  • Potassium Carbonate (K₂CO₃)

  • Water

Procedure:

  • Dissolve the acetylated alcohol in methanol.

  • Add a solution of potassium carbonate in water.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography if required.

Conclusion

The choice of an alcohol protecting group is a critical decision in the design of a synthetic route. The benzyl group offers excellent stability under a wide range of conditions and a unique deprotection method via hydrogenolysis.[1] However, its sensitivity to reductive conditions necessitates the consideration of other protecting groups like silyl ethers, acetals, and esters when such conditions are required for other transformations in the synthetic sequence. A thorough understanding of the stability and reactivity of each class of protecting group, as summarized in this guide, allows for the rational design of complex synthetic strategies and the efficient construction of target molecules.

References

A Comparative Guide to Analytical Techniques for Purity Confirmation of 4-Bromo-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of chemical synthesis and pharmaceutical development. The purity of 4-Bromo-2-methoxybenzyl alcohol, a key building block, directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical techniques used to confirm the purity of this compound, with supporting experimental protocols and comparative data to aid in method selection.

The primary methods for assessing the purity of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2] A multi-faceted approach combining these techniques is often recommended for a comprehensive purity assessment.[1][2]

Quantitative Performance Comparison

The selection of an analytical technique is often a balance between sensitivity, selectivity, speed, and the specific information required. The following table summarizes the typical performance characteristics of the most common methods for the analysis of this compound and its potential impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3]Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2][3]Signal intensity is directly proportional to the number of atomic nuclei.[1]Absorption of infrared radiation by specific molecular vibrations (functional groups).[4]
Primary Use Quantitative purity assessment, detection of non-volatile impurities.Separation and identification of volatile impurities, definitive identification through mass spectra.[2]Absolute purity determination against a certified internal standard, structural confirmation.[1]Functional group identification, confirmation of compound identity.
Typical Purity Result >99%[5]HighHighQualitative
Resolution Good to Excellent.Excellent.[2]N/A (Spectroscopic)Low
Sensitivity HighVery HighModerateLow
Strengths High resolution, sensitivity, and reproducibility.[1]Excellent separation and definitive identification of volatile compounds.[2]Provides a direct measure of absolute purity without needing specific impurity standards.[1]Fast, non-destructive, provides structural information.[4]
Limitations May require specific columns or methods for closely related impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.Not suitable for quantifying minor impurities; sensitive to moisture.

Experimental Methodologies

Detailed protocols are essential for reproducible and accurate purity analysis. The following sections provide representative methodologies for each key technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis of non-volatile and thermally labile compounds.[6] A reversed-phase method is highly suitable for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric or formic acid.[2][3][7]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds, providing excellent separation and definitive identification of impurities.[2][6]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: A mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Inlet Temperature: 280 °C.[2]

  • Injection Mode: Splitless (1 µL injection volume).[2]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 50-300.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of the absolute purity of a sample against a certified internal standard and is invaluable for structural confirmation.[1][2]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[1][2]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.[6]

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard must have a known purity and signals that do not overlap with the analyte.[1][6]

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time, to allow for full relaxation of all relevant nuclei for accurate integration.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the identity of the compound.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or mixed with KBr to form a pellet.

  • Data Acquisition: Acquire the spectrum typically over a range of 4000-400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for O-H (alcohol), C-O (ether), C-Br, and aromatic C-H and C=C bonds confirms the structure of this compound. The stretching vibrations of carbonyl groups (C=O) from aldehyde or acid impurities would appear around 1650-1750 cm⁻¹, if present.[8]

Analytical Workflow and Method Integration

A comprehensive purity assessment strategy often involves a combination of techniques. The initial identity and major functional groups are confirmed by FTIR, followed by high-resolution chromatographic techniques like HPLC or GC-MS for impurity profiling and quantification. qNMR can be employed as an orthogonal method for absolute purity determination and as a primary reference standard certification tool.

Purity_Analysis_Workflow cluster_0 Initial Screening & ID Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Orthogonal & Absolute Purity Assessment cluster_3 Final Assessment Sample Sample of This compound FTIR FTIR Spectroscopy Sample->FTIR Functional Group Confirmation NMR_ID ¹H NMR Spectroscopy (Structural ID) Sample->NMR_ID Structural Confirmation HPLC HPLC-UV FTIR->HPLC GCMS GC-MS FTIR->GCMS NMR_ID->HPLC NMR_ID->GCMS qNMR Quantitative NMR (qNMR) HPLC->qNMR Cross-validation Report Certificate of Analysis (Purity Report) HPLC->Report GCMS->Report qNMR->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion and Recommendations

For routine quality control of this compound, HPLC is a robust and reliable method, offering a good balance of resolution, sensitivity, and throughput.[1][2] When volatile impurities are a concern or when definitive identification of trace components is required, GC-MS is the method of choice due to its superior separation power and the structural information provided by mass spectrometry.[2]

For the highest level of confidence, particularly for certifying reference standards or in drug development settings, a combination of techniques is recommended. Using HPLC or GC-MS for routine purity testing, complemented by qNMR as a powerful orthogonal technique for absolute purity determination, provides a comprehensive and rigorous assessment of the material's quality.[1][2] FTIR remains an essential, rapid tool for initial identity confirmation. This integrated approach ensures the highest confidence in the purity of this compound for its intended application.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromo-2-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries, is a critical process where the choice of reagents can significantly impact yield, purity, safety, and environmental footprint. This guide provides an objective comparison of various synthetic routes, focusing on the performance of alternative brominating agents to traditional elemental bromine. Experimental data and detailed protocols are presented to inform methodological choices in a laboratory and process development setting.

Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators for different synthetic approaches to 4-bromo-2-methoxybenzaldehyde, offering a clear comparison of their respective efficiencies and reaction conditions.

Methodology Starting Material Key Reagents Solvent Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Direct Bromination 2-MethoxybenzaldehydeBromine (Br₂)Acetic AcidRoom Temperature, 2-3 days~87% (on a related substrate)[1]High yield, straightforward procedure.Use of hazardous and corrosive liquid bromine.[1]
Multi-step Synthesis 1,4-Dibromo-2-fluorobenzeneIsopropyl magnesium chloride, DMF, Methanol, K₂CO₃THF, Toluene, Methanol0°C to 50°C57% (overall)[2]Avoids cryogenic conditions and highly reactive reagents like butyl lithium; good selectivity.[2]Multi-step process, lower overall yield compared to direct bromination.
In Situ Bromine Generation (KBrO₃/HBr) 2-Methoxybenzaldehyde (analogous from Veratraldehyde)KBrO₃, HBrAcetic AcidRoom Temperature, 45 minUp to 82% (on a related substrate)[3]Avoids direct handling of liquid bromine, rapid reaction.[3]Requires careful control of strong acid and oxidizer.
In Situ Bromine Generation (NaBr/Oxone®) 2-Methoxybenzaldehyde (analogous from p-Anisaldehyde)NaBr, Oxone®Aqueous MethanolRoom Temperature, 24 h39% (ring bromination with side products)[4]Milder conditions, avoids liquid bromine.Lower selectivity for some substrates, potential for side reactions.[4]
N-Bromosuccinimide (NBS) 2-Methoxyphenol (related substrate)N-BromosuccinimideAcetonitrileRoom Temperature, 24 h~90%[5]Solid, easy-to-handle reagent, often provides good selectivity.Can require activators or longer reaction times.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Direct Bromination with Elemental Bromine (Adapted from a similar substrate)

This protocol is adapted from the bromination of 2,5-dimethoxybenzaldehyde.[1]

Materials:

  • 2-Methoxybenzaldehyde

  • Glacial Acetic Acid

  • Bromine

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (0.12 mol) in glacial acetic acid (115 mL) and cool the solution.

  • Slowly add a solution of bromine (0.12 mol) in glacial acetic acid (60 mL) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-3 days.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration and dry to yield 4-bromo-2-methoxybenzaldehyde.

Multi-step Synthesis from 1,4-Dibromo-2-fluorobenzene

This protocol is based on a patented process.[2]

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

Materials:

  • 1,4-Dibromo-2-fluorobenzene

  • Isopropyl magnesium chloride in THF

  • Dimethylformamide (DMF)

  • Toluene

  • Acetic acid

  • Heptane

Procedure:

  • Charge a flask with 2M isopropylmagnesium chloride in THF.

  • Cool the reaction mixture to 0°C.

  • Add a mixture of 1,4-dibromo-2-fluorobenzene and THF to the reaction mixture between 0°C and 5°C over 30 minutes.

  • Stir the reaction mixture for 1 hour.

  • Add a mixture of DMF and toluene to the reaction mixture between 0°C and 5°C.

  • Stir the reaction mixture for 4 hours.

  • Quench the reaction by adding it to a cooled mixture of acetic acid and water, keeping the temperature below 10°C.

  • Extract the product with toluene.

  • Crystallize the intermediate, 4-bromo-2-fluorobenzaldehyde, from heptane. (Yield: 74%)[2]

Step 2: Synthesis of 4-Bromo-2-methoxybenzaldehyde

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • Methanol

  • Potassium carbonate

  • Heptane

Procedure:

  • Combine the 4-bromo-2-fluorobenzaldehyde intermediate with methanol and potassium carbonate.

  • Heat the reaction mixture to 50°C to facilitate the SNAr reaction.

  • After the reaction is complete, perform a work-up.

  • Purify the final product, 4-bromo-2-methoxybenzaldehyde, by crystallization from heptane. (Overall Yield: 57%)[2][6]

In Situ Bromine Generation with KBrO₃ and HBr (Adapted from a similar substrate)

This protocol is adapted from the bromination of veratraldehyde.[3]

Materials:

  • 2-Methoxybenzaldehyde

  • Potassium bromate (KBrO₃)

  • Glacial Acetic Acid

  • Hydrobromic acid (HBr, 47%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ice water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (10 mmol) and potassium bromate (3.3 mmol) in glacial acetic acid (5 mL) at room temperature.

  • With stirring, add hydrobromic acid (1 mL, 47%) dropwise.

  • Continue stirring for 45 minutes, monitoring the reaction by TLC.

  • Pour the mixture into ice water (50 mL) and stir for 10 minutes.

  • Add sodium thiosulfate until the color of bromine disappears.

  • Filter the solid precipitate using a Buchner funnel and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2-methoxybenzaldehyde.

Synthesis Workflow Diagrams

The following diagrams illustrate the key steps in the described synthetic pathways.

cluster_0 Direct Bromination 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction with Br2 in Acetic Acid Reaction with Br2 in Acetic Acid 2-Methoxybenzaldehyde->Reaction with Br2 in Acetic Acid Br2, CH3COOH 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde Reaction with Br2 in Acetic Acid->4-Bromo-2-methoxybenzaldehyde cluster_1 Multi-step Synthesis 1,4-Dibromo-2-fluorobenzene 1,4-Dibromo-2-fluorobenzene Metal-Halogen Exchange & Formylation Metal-Halogen Exchange & Formylation 1,4-Dibromo-2-fluorobenzene->Metal-Halogen Exchange & Formylation i-PrMgCl, DMF 4-Bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde Metal-Halogen Exchange & Formylation->4-Bromo-2-fluorobenzaldehyde SNAr Reaction SNAr Reaction 4-Bromo-2-fluorobenzaldehyde->SNAr Reaction CH3OH, K2CO3 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde SNAr Reaction->4-Bromo-2-methoxybenzaldehyde cluster_2 In Situ Bromine Generation 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Reaction with KBrO3/HBr Reaction with KBrO3/HBr 2-Methoxybenzaldehyde->Reaction with KBrO3/HBr KBrO3, HBr, CH3COOH 4-Bromo-2-methoxybenzaldehyde 4-Bromo-2-methoxybenzaldehyde Reaction with KBrO3/HBr->4-Bromo-2-methoxybenzaldehyde

References

A Comparative Guide to Suzuki-Miyaura Catalyst Systems: Optimizing Yields for Diverse Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are core structures in many pharmaceutical agents. The choice of catalyst system is paramount to the success of this reaction, directly impacting product yield, reaction scope, and overall efficiency. This guide provides an objective comparison of the performance of several widely used palladium-based catalyst systems across a range of substrates, supported by experimental data, to facilitate informed catalyst selection.

The efficacy of a Suzuki-Miyaura catalyst system is highly dependent on the nature of the coupling partners. Factors such as the electronic properties and steric hindrance of both the organohalide and the boronic acid derivative play a crucial role. This guide focuses on a comparative analysis of three prominent palladium catalyst systems:

  • Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A versatile and highly active catalyst system from the Buchwald-Hartwig ligand family, known for its effectiveness with a broad range of substrates, including challenging aryl chlorides.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): A robust and widely used catalyst, particularly effective for a variety of aryl and heteroaryl couplings.[1]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): One of the earliest and most common palladium catalysts for Suzuki-Miyaura couplings, it remains a reliable choice for many applications, especially with aryl iodides and bromides.

Comparative Yields of Catalyst Systems

To provide a clear and objective comparison, the following table summarizes the yields obtained with the aforementioned catalyst systems for the Suzuki-Miyaura coupling of various aryl and heteroaryl halides with phenylboronic acid. The data has been compiled from various sources to illustrate the performance of each catalyst with electron-rich, electron-poor, sterically hindered, and heteroaryl substrates.

Aryl/Heteroaryl HalideSubstrate TypeCatalyst SystemYield (%)
4-ChlorotolueneElectron-RichPd(OAc)₂ / SPhos>95
4-BromoanisoleElectron-RichPd(dppf)Cl₂92
4-IodoanisoleElectron-RichPd(PPh₃)₄95
4-BromobenzonitrileElectron-PoorPd(OAc)₂ / SPhos98
4-ChlorobenzonitrileElectron-PoorPd(dppf)Cl₂85
4-IodonitrobenzeneElectron-PoorPd(PPh₃)₄91
2-BromotolueneSterically HinderedPd(OAc)₂ / SPhos96
1-Bromo-2,4,6-trimethylbenzeneSterically HinderedPd(dppf)Cl₂88
2-IodomesityleneSterically HinderedPd(PPh₃)₄75
2-BromopyridineHeteroarylPd(OAc)₂ / SPhos94
3-BromopyridineHeteroarylPd(dppf)Cl₂89
2-BromothiopheneHeteroarylPd(PPh₃)₄92

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using the compared catalyst systems.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos[4]
  • Reaction Setup: In a glovebox or under an inert atmosphere, a dried Schlenk tube is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Anhydrous toluene (5 mL) and degassed water (1 mL) are added to the Schlenk tube.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure using Pd(dppf)Cl₂[1][5]
  • Reaction Setup: A round-bottom flask is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Solvent Addition: A mixture of 1,4-dioxane (2 mL) and water (1 mL) is added to the flask.

  • Reaction Conditions: The flask is equipped with a condenser and the mixture is heated to 100 °C with stirring for 8-10 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by column chromatography on silica gel to yield the pure product.

Protocol 3: General Procedure using Pd(PPh₃)₄[2][3]
  • Reaction Setup: To a solution of the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (10 mL) is added an aqueous solution of sodium carbonate (2 M, 2 mL).

  • Catalyst Addition: The mixture is degassed with argon for 15 minutes, after which Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added.

  • Reaction Conditions: The reaction mixture is heated to 90 °C under an argon atmosphere and stirred until the starting material is consumed, as indicated by TLC analysis.

  • Work-up: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The underlying mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Lₙ-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ DiarylPd R¹-Pd(II)Lₙ-R² Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Overview

The general workflow for performing a Suzuki-Miyaura coupling experiment, from setup to product isolation, can be visualized as a series of sequential steps.

Suzuki_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

References

Orthogonality of the 4-Methoxybenzyl (PMB) Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in organic synthesis, particularly for alcohols. Its popularity stems from its relative stability under a range of conditions and, most importantly, its unique cleavage methods that offer a high degree of orthogonality with other common protecting groups. This guide provides a comprehensive comparison of the PMB group with other frequently used protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in designing robust synthetic strategies.

Introduction to the PMB Protecting Group

The PMB group is typically introduced to an alcohol via a Williamson ether synthesis using PMB chloride or bromide in the presence of a base.[1] It is generally stable to basic and nucleophilic conditions, as well as some reductive conditions.[1] The key to its utility lies in its selective removal under oxidative or strongly acidic conditions, which allows for the deprotection of a PMB ether while other protecting groups remain intact, and vice versa.

Orthogonality and Comparative Data

The orthogonality of a protecting group is its ability to be removed under a specific set of conditions that do not affect other protecting groups present in the molecule. The PMB group exhibits excellent orthogonality with a variety of other protecting groups. The following tables summarize the comparative stability and cleavage conditions.

Table 1: Cleavage Conditions for PMB and Other Common Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability of PMB GroupComments
4-Methoxybenzyl PMB DDQ, CAN (oxidative); TFA, TfOH (acidic) -Electron-donating methoxy group facilitates oxidative and acidic cleavage.[1][2][3]
tert-ButoxycarbonylBocTFA, HCl (acidic)LabilePMB is also cleaved by strong acids like TFA.[4]
CarboxybenzylCbzH₂, Pd/C (hydrogenolysis)StablePMB is stable to catalytic hydrogenation conditions.[5]
tert-ButyldimethylsilylTBDMSF⁻ (e.g., TBAF), mild acidGenerally StablePMB is stable to fluoride ions and mild acidic conditions used for TBDMS removal.[2]
BenzylBnH₂, Pd/C (hydrogenolysis); Strong acidStable to H₂PMB can be cleaved selectively in the presence of Bn using oxidative methods.[3]
MethoxymethylMOMAcid (e.g., HCl)LabileBoth are acid-labile, though conditions can sometimes be optimized for selectivity.
TetrahydropyranylTHPAcid (e.g., PPTS, aq. AcOH)Generally StablePMB is stable to the mild acidic conditions used for THP cleavage.[2]
BenzoylBzBase (e.g., NaOMe, K₂CO₃)StablePMB ethers are stable to basic conditions used for ester cleavage.[2]
Table 2: Quantitative Data on Selective PMB Deprotection
Substrate with Other Protecting GroupsReagent and ConditionsProductYield (%)Reference
PMB ether with Benzyl ether0.5 equiv TfOH, CH₂Cl₂, 21 °C, 15 minAlcohol86[3]
PMB ether with Phenolic TBS ether, Ester, Allyl ether, Acetonide0.5 equiv TfOH, CH₂Cl₂, 21 °C, 15 minAlcohol79-83[3]
PMB ether with NAP etherCAN, CH₃CN/H₂O, 0 °CAlcohol-[6]
PMB ether with Benzyl etherDDQ, CH₂Cl₂/H₂O (18:1), rt, 1 hAlcohol97[2]

Experimental Protocols

Protocol 1: Selective Oxidative Deprotection of a PMB Ether using DDQ

This protocol describes the selective cleavage of a PMB ether in the presence of other protecting groups that are stable to oxidative conditions.

Materials:

  • PMB-protected substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (or a pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DDQ (1.1-1.5 equiv) as a solid in portions.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Selective Acidic Deprotection of a PMB Ether using Triflic Acid

This method is effective for the cleavage of PMB ethers in the presence of groups like benzyl ethers.

Materials:

  • PMB-protected substrate

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of TfOH (0.5 equiv) in CH₂Cl₂ dropwise.

  • Stir the reaction at room temperature for 15-30 minutes, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography if necessary.[3]

Visualizing Orthogonality and Workflows

The following diagrams illustrate the concept of PMB orthogonality and a typical experimental workflow for selective deprotection.

Orthogonality Molecule Substrate with PMB and Other Protecting Groups (PG) PMB_cleaved PMB Deprotected Molecule->PMB_cleaved Oxidative (DDQ, CAN) or Strong Acid (TFA) PG_cleaved Other PG Deprotected Molecule->PG_cleaved PG-Specific Conditions (e.g., H₂/Pd for Bn, F⁻ for TBDMS) Experimental_Workflow start Start | PMB-protected substrate dissolve Dissolve in CH₂Cl₂/H₂O start->dissolve cool Cool to 0 °C dissolve->cool add_ddq Add DDQ cool->add_ddq react Stir at rt (monitor by TLC) add_ddq->react quench Quench with NaHCO₃ react->quench extract Work-up and Extraction quench->extract purify Purification (Chromatography) extract->purify end End | Deprotected Alcohol purify->end

References

A Comparative Guide to the Reactivity of 4-Bromo-2-methoxybenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-bromo-2-methoxybenzyl alcohol and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is critical for their strategic application in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. This document outlines the key factors influencing their reactivity, presents a qualitative comparison based on established chemical principles, and provides detailed experimental protocols for assessing their behavior in common chemical transformations.

Factors Influencing Reactivity

The reactivity of the hydroxymethyl group in bromo-methoxybenzyl alcohol isomers is primarily governed by the interplay of electronic and steric effects imparted by the bromo and methoxy substituents on the aromatic ring. These effects modulate the electron density at the benzylic carbon and the accessibility of the hydroxyl group to reagents.

Electronic Effects:

  • Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R effect) when positioned ortho or para to the benzyl alcohol moiety. This donation stabilizes a developing positive charge on the benzylic carbon, thus accelerating reactions that proceed through a carbocation intermediate (e.g., Sₙ1 reactions, and many oxidation reactions). At the meta position, its influence is primarily an electron-withdrawing inductive effect (-I effect).

  • Bromo Group (-Br): This halogen exerts an electron-withdrawing inductive effect (-I effect) due to its electronegativity, which deactivates the ring towards electrophilic attack and destabilizes a benzylic carbocation. It also has a weaker, electron-donating resonance effect (+R effect). For reactions involving the benzylic alcohol, the inductive effect is generally more dominant, leading to a decrease in reactivity for reactions with carbocation-like transition states.

Steric Effects:

Substituents at the ortho position (C2 or C6) relative to the hydroxymethyl group can physically obstruct the approach of reagents, a phenomenon known as steric hindrance. This can significantly slow down reaction rates, regardless of the electronic effects.

Qualitative Reactivity Comparison

IsomerStructureKey Influencing FactorsPredicted Relative Reactivity
This compound - Ortho-methoxy: Strong +R effect, stabilizing benzylic carbocation. Potential for intramolecular hydrogen bonding and steric hindrance. - Para-bromo: -I effect, destabilizing benzylic carbocation.Moderate to High. The activating ortho-methoxy group is expected to have a dominant effect, though potentially tempered by steric hindrance.
2-Bromo-4-methoxybenzyl alcohol - Para-methoxy: Strong +R effect, strongly stabilizing benzylic carbocation. - Ortho-bromo: -I effect and significant steric hindrance.Low to Moderate. The strong steric hindrance from the ortho-bromo group is likely to significantly impede reactivity, despite the favorable electronics of the para-methoxy group.
3-Bromo-4-methoxybenzyl alcohol - Para-methoxy: Strong +R effect, strongly stabilizing benzylic carbocation. - Meta-bromo: -I effect, destabilizing benzylic carbocation. No ortho-steric hindrance.Highest. The powerful electron-donating resonance from the para-methoxy group is only moderately attenuated by the meta-bromo's inductive effect. The absence of ortho-steric hindrance makes the hydroxyl group highly accessible.
4-Bromo-3-methoxybenzyl alcohol - Meta-methoxy: -I effect, destabilizing benzylic carbocation. - Para-bromo: -I effect, destabilizing benzylic carbocation.Lowest. Both substituents are in positions where they exert electron-withdrawing effects on the benzylic position, leading to significant destabilization of a carbocation-like transition state.

Note: The images in the table are illustrative placeholders and would be replaced with the actual chemical structures in a final publication.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of this compound and its isomers.

Comparative Oxidation to Benzaldehydes

This protocol describes a method for comparing the rates of oxidation of the isomeric alcohols to their corresponding aldehydes using a common oxidizing agent.

Materials:

  • Isomers of bromo-methoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC) or a similar mild oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • For each isomer, prepare a 0.1 M solution in anhydrous DCM containing a known concentration of the internal standard.

  • In separate, dry reaction flasks maintained at a constant temperature (e.g., 25 °C), place a magnetic stirrer and 1.5 equivalents of PCC.

  • Initiate the reaction by adding 10 mL of the alcohol/internal standard solution to each flask simultaneously. Start timers for each reaction.

  • At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot by passing it through a short plug of silica gel with additional DCM to elute the organic compounds.

  • Analyze the quenched aliquots by GC-MS to determine the ratio of the starting alcohol to the product aldehyde relative to the internal standard.

  • Plot the concentration of the starting material versus time for each isomer to determine the initial reaction rates.

Comparative Sₙ1 Solvolysis

This experiment compares the rate of carbocation formation from the different isomers in a protic solvent.

Materials:

  • Isomers of bromo-methoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Solvent for solvolysis (e.g., 80:20 ethanol:water)

  • Sodium bicarbonate solution, saturated

  • Dichloromethane (DCM)

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Convert each alcohol isomer to its corresponding benzyl chloride by reacting with thionyl chloride. Purify the benzyl chlorides before use.

  • Prepare a 0.01 M solution of each benzyl chloride isomer in the solvolysis solvent.

  • Maintain the solutions in a constant temperature water bath (e.g., 50 °C).

  • At regular time intervals, withdraw an aliquot from each solution and quench the reaction by adding it to a mixture of ice-cold saturated sodium bicarbonate and DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by HPLC to monitor the disappearance of the starting benzyl chloride.

  • Plot the natural logarithm of the benzyl chloride concentration versus time. The slope of this plot will give the pseudo-first-order rate constant for the solvolysis of each isomer.

Comparative Fischer Esterification

This protocol assesses the relative ease of ester formation, which can be influenced by steric hindrance around the hydroxyl group.

Materials:

  • Isomers of bromo-methoxybenzyl alcohol

  • Acetic acid, glacial

  • Sulfuric acid, concentrated

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • In separate round-bottom flasks equipped with a Dean-Stark trap and a reflux condenser, combine one equivalent of an alcohol isomer, 5 equivalents of glacial acetic acid, and a catalytic amount (e.g., 0.05 equivalents) of concentrated sulfuric acid in toluene.

  • Heat the mixtures to reflux and collect the water that forms in the Dean-Stark trap.

  • Monitor the progress of each reaction by taking small aliquots from the reaction flask, quenching with saturated sodium bicarbonate solution, extracting with a small volume of a suitable organic solvent, and analyzing by GC-FID.

  • Continue the reactions until no further change in the starting material to product ratio is observed, or for a set period of time (e.g., 4 hours).

  • Compare the final conversion or the reaction profiles over time to determine the relative reactivity of the isomers in esterification.

Visualizing Reactivity Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical framework for comparing isomer reactivity and a typical experimental workflow.

G Logical Flow for Reactivity Prediction 4-Br-2-MeO This compound Electronic Electronic Effects (+R, -I) 4-Br-2-MeO->Electronic Steric Steric Hindrance (Ortho-substituents) 4-Br-2-MeO->Steric 2-Br-4-MeO 2-Bromo-4-methoxybenzyl alcohol 2-Br-4-MeO->Electronic 2-Br-4-MeO->Steric 3-Br-4-MeO 3-Bromo-4-methoxybenzyl alcohol 3-Br-4-MeO->Electronic 4-Br-3-MeO 4-Bromo-3-methoxybenzyl alcohol 4-Br-3-MeO->Electronic Reactivity Reactivity Electronic->Reactivity Steric->Reactivity

Caption: Factors influencing the reactivity of isomers.

G Experimental Workflow for Reactivity Comparison start Prepare Solutions of Isomers reaction Run Parallel Reactions (e.g., Oxidation, Solvolysis) start->reaction sampling Aliquots Taken at Time Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by GC-MS or HPLC quench->analysis data Plot Kinetic Data (Concentration vs. Time) analysis->data compare Compare Reaction Rates data->compare

Caption: General workflow for kinetic experiments.

A Comparative Guide to Base Selection in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The judicious selection of a base is a critical parameter that profoundly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of the performance of various bases, supported by experimental data and detailed protocols, to facilitate the optimization of your synthetic routes.

The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted and primarily centered on the transmetalation step.[1][2] It is widely accepted that the base activates the organoboron species, typically a boronic acid, rendering it more nucleophilic for the subsequent transfer of the organic moiety to the palladium catalyst.[1][3] Two primary mechanisms are proposed for this activation: the formation of a more reactive boronate "ate" complex or the generation of a palladium(II) hydroxide complex that then reacts with the boronic acid.[2]

Comparative Performance of Different Bases

The efficacy of a base in a Suzuki coupling reaction is contingent on several factors, including its strength, solubility, and compatibility with the substrates and catalyst system. Inorganic bases are most commonly employed, with carbonates and phosphates often demonstrating high efficacy.[1][2]

A screening study comparing various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid provides a clear illustration of their relative performance. The results, summarized in the table below, highlight that inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) generally afford higher yields compared to organic bases like triethylamine (NEt₃) under the specified conditions.[1] Cesium carbonate (Cs₂CO₃) is also a popular and effective choice, particularly in more challenging coupling reactions, which is sometimes attributed to the "caesium effect".[2][4]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001296
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001297
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001270
6KOHToluene/H₂OPd(OAc)₂PPh₃1001275
7NEt₃ToluenePd(OAc)₂PPh₃1001245
8DIPEAToluenePd(OAc)₂PPh₃1001250

Data is illustrative and compiled from various sources. Yields are highly dependent on specific substrates and reaction conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a general experimental protocol for screening different bases in a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Base Screening:

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Selected base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Visualizing the Suzuki Coupling Reaction

To better understand the critical role of the base and the overall process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L2 (A) ArPdX Ar-Pd(II)-X (B) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR (C) ArPdX->ArPdOR Metathesis ArPdAr_prime Ar-Pd(II)-Ar' (E) ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX Ar-X ArX->ArPdX Base Base (e.g., OH-) Base->ArPdX Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH3 [Ar'-B(OH)3]- (D) Ar_prime_BOH2->Ar_prime_BOH3 Activation by Base Ar_prime_BOH3->ArPdOR Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Add Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Cool and Quench C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

References

The Strategic Advantage of 4-Bromo-2-methylbenzoic Acid in Suzuki Coupling for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that influences reaction efficiency, yield, and the structural diversity of the resulting molecules. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, offers a powerful method for the formation of carbon-carbon bonds. Within the diverse array of available aryl halides, 4-Bromo-2-methylbenzoic acid emerges as a particularly strategic choice for the synthesis of complex biaryl compounds, offering distinct advantages over simpler, non-sterically hindered analogues.

This guide provides an objective comparison of the performance of 4-Bromo-2-methylbenzoic acid in Suzuki coupling reactions against other alternatives, supported by experimental data. We will delve into the structural nuances that confer its unique reactivity and explore its application in the synthesis of biologically active molecules.

The Impact of Ortho-Substitution in Suzuki Coupling

The defining feature of 4-Bromo-2-methylbenzoic acid is the methyl group positioned ortho to the carboxylic acid and meta to the bromine atom. This substitution introduces steric hindrance that can significantly influence the progress of the Suzuki coupling reaction. While steric hindrance is often perceived as a challenge in organic synthesis, in the context of Suzuki coupling, it can be leveraged to achieve specific synthetic outcomes. The presence of the ortho-methyl group can influence the equilibrium of the catalytic cycle, potentially leading to higher yields and selectivity in certain cases, particularly in the synthesis of tetra-ortho-substituted biaryls.

Comparative Performance in Suzuki Coupling

While direct, side-by-side comparative studies exhaustively detailing the performance of 4-Bromo-2-methylbenzoic acid against all its isomers are limited, we can infer its reactivity based on published data for structurally similar compounds. For instance, a study on the Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-bromobenzoic acid with various arylboronic acids provides a baseline for understanding the performance of non-sterically hindered substrates.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)[1]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.595
4-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.599
3-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.592
4-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.598
3-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.589
4-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃Water1.596

Table 1: Suzuki-Miyaura Coupling of 3- and 4-Bromobenzoic Acid with Various Arylboronic Acids.

The high yields obtained with 4-bromobenzoic acid highlight the general efficiency of the Suzuki coupling for simple bromobenzoic acids. The challenge and, therefore, the synthetic utility of 4-Bromo-2-methylbenzoic acid lie in reactions where this steric hindrance can be exploited to control regioselectivity or to synthesize highly substituted, sterically demanding biaryl structures that are often found in pharmacologically active molecules. The synthesis of such complex structures may require optimized catalytic systems, often employing bulky and electron-rich phosphine ligands to overcome the steric challenge and facilitate efficient coupling.

Application in the Synthesis of Bioactive Molecules: Targeting the AMPA Receptor

The biaryl carboxylic acid motif, readily accessible through the Suzuki coupling of 4-Bromo-2-methylbenzoic acid, is a privileged scaffold in medicinal chemistry. A prominent example of a class of drugs where such structures are relevant is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. These compounds are of significant interest for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy and amyotrophic lateral sclerosis (ALS).

The AMPA receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Its overactivation can lead to excitotoxicity and neuronal cell death. Molecules that can antagonize this receptor are therefore valuable therapeutic agents. The synthesis of potent and selective AMPA receptor antagonists often involves the creation of complex biaryl structures where the specific substitution pattern is crucial for activity. The use of building blocks like 4-Bromo-2-methylbenzoic acid allows for the introduction of the necessary steric and electronic features to achieve high affinity and selectivity for the receptor.

Below is a diagram illustrating a simplified signaling pathway involving the AMPA receptor, a target for drugs potentially synthesized using 4-Bromo-2-methylbenzoic acid derivatives.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Activates Antagonist AMPA Receptor Antagonist (e.g., from 4-Bromo-2- methylbenzoic acid derivative) Antagonist->AMPA_R Blocks Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_Influx->Downstream Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive activation leads to Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

AMPA Receptor Signaling and Antagonism

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of an aryl bromide, such as 4-Bromo-2-methylbenzoic acid, with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 4-Bromo-2-methylbenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-methylbenzoic acid, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. If not, add water and an organic solvent (e.g., ethyl acetate) to extract the product.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Experimental Workflow Visualization

The general workflow for a Suzuki coupling experiment is outlined in the diagram below.

Suzuki_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Reaction Reaction (Heating under Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

General Experimental Workflow for Suzuki Coupling

References

A Comparative Guide to Epibromohydrin and its Alternatives for Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibromohydrin is a highly reactive and versatile bifunctional electrophile, widely employed in organic synthesis for the introduction of a glycidyl or 3-bromo-2-hydroxypropyl moiety.[1] Its utility is particularly pronounced in the synthesis of pharmaceuticals and other complex molecules.[2] However, its high toxicity, potential carcinogenicity, and lability necessitate a careful evaluation of safer and more suitable alternatives for specific applications.[3][4] This guide provides an objective comparison of epibromohydrin with its primary alternatives—epichlorohydrin, glycidyl tosylates, cyclic sulfates, and aziridines—in the context of O- and N-alkylation reactions. The comparison is supported by experimental data to facilitate informed reagent selection in research and development.

Executive Summary: Reagent Comparison

The optimal choice of an alkylating agent is a balance of reactivity, selectivity, safety, and cost. Epibromohydrin's high reactivity is a key advantage, stemming from the excellent leaving group ability of the bromide ion compared to the chloride in epichlorohydrin.[4] This translates to faster reaction rates.[4] However, this increased reactivity is coupled with greater toxicity.[3]

Epichlorohydrin represents a more economical and less reactive, though still hazardous, alternative.[3][4] For synthetic routes demanding high stereochemical control, chiral glycidyl tosylates are the superior choice, albeit at a higher cost.[3] Cyclic sulfates are potent alkylating agents that can be considered as more reactive analogues of epoxides. Aziridines, the nitrogen analogues of epoxides, offer a direct pathway for the introduction of an aminoethyl group.[3][5]

Data Presentation: Performance in Alkylation Reactions

The following tables summarize quantitative data from various studies on the performance of these reagents in O-alkylation of phenols and N-alkylation of anilines.

Table 1: Comparison of Reagents for O-Alkylation of Phenols

ReagentSubstrateBase/SolventTemp. (°C)Time (h)Yield (%)
Epibromohydrin PhenolK₂CO₃ / AcetoneReflux692[3]
Epichlorohydrin PhenolNaOH (aq) / Neat110184[3]
Epichlorohydrin PhenolNaOH / H₂O801~78 (resin)[3]
(R)-Glycidyl Tosylate 4-HydroxyindoleNaH / DMFRT1285[3]

Table 2: Comparison of Reagents for N-Alkylation of Anilines

ReagentSubstrateBase/SolventTemp. (°C)Time (h)Yield (%)
Epibromohydrin AnilineK₂CO₃ / Na₂CO₃RT12-2464-80[2][6]
Epichlorohydrin AnilineNone35-50-High (product is chlorohydrin)[7]
(S)-Glycidyl Tosylate AnilineK₂CO₃ / DMF80690
Cyclic Sulfate AnilineNaH / THF0 to RT1-24High (product is sulfate ester)[1]
N-Activated Aziridine AnilineBaseRT to 65-Moderate to High[8]

Reaction Mechanisms and Selection Logic

The predominant reaction pathway for epibromohydrin and its epoxide alternatives in alkylation reactions is a bimolecular nucleophilic substitution (SN2) mechanism.[2] Under basic or neutral conditions, the nucleophile attacks the least sterically hindered carbon of the epoxide ring.[4]

Figure 1: Generalized SN2 pathway for epoxide ring-opening.

The choice of an appropriate alkylating agent can be guided by several factors, including the desired reactivity, stereochemical outcome, and safety considerations.

Decision_Tree Start Select Alkylating Agent HighReactivity High Reactivity Needed? Start->HighReactivity Stereo Stereospecificity Critical? HighReactivity->Stereo No EpiBr Epibromohydrin HighReactivity->EpiBr Yes DirectAmine Direct Amination? Stereo->DirectAmine No Glycidyl Chiral Glycidyl Tosylate Stereo->Glycidyl Yes Cost Cost a Major Factor? DirectAmine->Cost No Aziridine Aziridine DirectAmine->Aziridine Yes EpiCl Epichlorohydrin Cost->EpiCl Yes CyclicSulfate Cyclic Sulfate Cost->CyclicSulfate No

Figure 2: Decision tree for selecting an alkylating agent.

Experimental Protocols

The following are representative protocols for O- and N-alkylation reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: O-Alkylation of Phenol with Epichlorohydrin (Continuous Flow)

This protocol is adapted from a continuous flow synthesis of aryloxy vicinyl amino alcohols.[3]

  • Materials: Phenol, epichlorohydrin, 50% w/w aqueous sodium hydroxide (NaOH) solution.

  • Setup: A modular continuous flow reactor system.

  • Procedure:

    • A stream of phenol dissolved in neat epichlorohydrin (3.1 M, 2 equivalents) is fed into the reactor system.

    • This stream is merged with a stream of aqueous NaOH solution.

    • The biphasic mixture is passed through a heated reactor coil at 110°C with a residence time of 60 minutes to facilitate the initial phenol alkylation.[3]

    • The resulting solution is then mixed with an additional stream of aqueous NaOH at 45°C with a residence time of 30 minutes to ensure complete ring-closing to the epoxide.[3]

Protocol 2: N-Alkylation of a Secondary Amine with Epibromohydrin

This protocol outlines a general procedure for the mono-N-alkylation of a secondary amine.[2]

  • Materials: Secondary amine (1.0 eq), epibromohydrin (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq), acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve the secondary amine and potassium carbonate in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Stir the solution at room temperature.

    • Slowly add epibromohydrin to the mixture using a syringe pump over 1-2 hours.[2]

    • Allow the reaction to stir at room temperature or gently heat to 40-50°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., dichloromethane), wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography.[2]

Protocol 3: Alkylation of an Alcohol with a Cyclic Sulfate

This protocol describes a general procedure for the alkylation of an alcohol using a cyclic sulfate.[1]

  • Materials: Alcohol (nucleophile), strong base (e.g., NaH), cyclic sulfate, anhydrous solvent (e.g., THF).

  • Procedure:

    • Dissolve the alcohol in the anhydrous solvent in a flask under an inert atmosphere.

    • Cool the solution to 0°C and add the base portion-wise.

    • Stir the mixture at 0°C for 30-60 minutes.

    • Add a solution of the cyclic sulfate in the anhydrous solvent to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 1-24 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Experimental Workflow Visualization

A typical experimental workflow for an alkylation reaction is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine Nucleophile, Base, and Solvent B 2. Stir and Cool (if necessary) A->B C 3. Add Alkylating Agent B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography or Distillation G->H I 9. Characterization (NMR, MS) H->I

Figure 3: A generalized experimental workflow for alkylation reactions.

Safety Considerations

Epibromohydrin and its alternatives are hazardous chemicals and must be handled with appropriate safety precautions.

  • Epibromohydrin: Toxic by inhalation, ingestion, and skin contact. It is a corrosive, flammable lachrymator and a suspected carcinogen. All work should be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).[2][3]

  • Epichlorohydrin: Also toxic and a suspected carcinogen, though generally considered less reactive than epibromohydrin.[4] Similar handling precautions are required.

  • Glycidyl Tosylates: Skin and eye irritants, and sensitizers. They are also suspected carcinogens and mutagenic. Handle as potential carcinogens and avoid inhalation of dust.[3]

  • Cyclic Sulfates: Potent alkylating agents and are expected to be mutagenic and carcinogenic. They are highly reactive and should be handled with extreme care as potent electrophiles.[3]

  • Aziridines: Can be toxic and mutagenic. N-unsubstituted or N-alkyl aziridines are generally less stable than N-acyl or N-sulfonyl aziridines.

Conclusion

While epibromohydrin is a potent and highly reactive alkylating agent, its significant toxicity profile makes it a less desirable choice in modern drug development where safety is paramount.[3] Epichlorohydrin offers a more economical, albeit still hazardous, alternative.[4] For syntheses requiring high stereochemical purity, chiral glycidyl tosylates are the reagents of choice.[3] Cyclic sulfates and aziridines represent powerful, specialized alternatives for achieving high reactivity and direct amination, respectively. Researchers must carefully weigh the factors of reactivity, required selectivity, safety protocols, and project budget when selecting the optimal reagent for their specific alkylation needs.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methoxybenzyl alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Bromo-2-methoxybenzyl alcohol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligned with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation.[1]

Personal Protective Equipment (PPE)Specification
Eye Protection Goggles (European standard - EN 166)[1]
Hand Protection Protective gloves
Skin and Body Protection Long-sleeved clothing[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not discharge into sewer systems.[2]

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • For spills, carefully sweep the solid material and place it into a suitable container for disposal.[3]

Step 2: Waste Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, strong oxidizing agents, and strong reducing agents.

Step 3: Engage a Licensed Waste Disposal Service

  • The primary method for the disposal of this chemical is through an approved waste disposal plant or a licensed chemical destruction facility.[2][3][4]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

Step 4: Controlled Incineration

  • If permissible by regulations, controlled incineration with flue gas scrubbing is a viable disposal method.[2] This should only be performed by a licensed facility equipped to handle such chemical waste.

Step 5: Container Disposal

  • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, or through controlled incineration for combustible packaging materials.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Bromo-2-methoxybenzyl alcohol for Disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect Step 2: Collect Waste in a Labeled, Sealed Container store Step 3: Store in a Cool, Dry, Well-Ventilated Area collect->store spill->collect No sweep Sweep solid into a suitable container spill->sweep Yes sweep->collect consult Step 4: Consult Local, Regional, & National Regulations store->consult licensed_disposal Step 5: Transfer to a Licensed Waste Disposal Company consult->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Bromo-2-methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Bromo-2-methoxybenzyl alcohol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this halogenated aromatic compound.[3][4][5] Always inspect gloves for tears or punctures before use and replace immediately if compromised. Do not reuse disposable gloves.[1]
Body Protection Laboratory CoatA long-sleeved, flame-retardant lab coat is required to protect against skin contact.[1] Ensure the coat is fully buttoned. For large quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 Dust Mask or RespiratorFor handling small quantities of the solid in a well-ventilated area or chemical fume hood, an N95 dust mask is sufficient to prevent inhalation of airborne particles. For larger quantities, potential aerosol generation, or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.

Experimental Protocol: Step-by-Step Handling Procedure

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Pre-Handling Preparation

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.

  • Assemble PPE: Don all required PPE as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to avoid extending outside the hood during the procedure.

  • Designate Waste Container: Prepare a clearly labeled, dedicated hazardous waste container for halogenated organic waste.

Step 2: Weighing and Transfer

  • Weighing: Carefully weigh the solid this compound in the fume hood. Use a disposable weighing boat or paper to avoid contamination of the balance.

  • Transfer: Gently transfer the solid to the reaction vessel using a spatula. Avoid creating dust. If any static is present, an anti-static gun can be used.

Step 3: During the Reaction

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.

  • Monitor the Reaction: Observe the reaction for any unexpected changes.

  • Avoid Contact: Do not touch your face or any personal items while working with the chemical.

Step 4: Post-Handling and Decontamination

  • Clean Glassware: After the experiment, decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate in the designated halogenated hazardous waste container.

  • Clean Workspace: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Spill, Exposure, and Disposal Plans

Spill Cleanup Protocol (for a minor spill of solid material)

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For larger spills or if there is a risk of significant airborne dust, evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE, including a respirator if necessary.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully scoop the spilled material and absorbent into a labeled hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Emergency Exposure Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][8][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Waste Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated waste.

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[6][10]

Safe Handling and Disposal Workflow

prep Preparation handling Handling in Fume Hood prep->handling decon Decontamination handling->decon spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste Waste Collection decon->waste dispose Final Disposal waste->dispose spill_proc Spill Cleanup Protocol spill->spill_proc Activate exposure_proc Emergency Exposure Protocol exposure->exposure_proc Activate spill_proc->waste Collect Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.